Product packaging for Menaquinone-7(Cat. No.:CAS No. 13425-62-2)

Menaquinone-7

Cat. No.: B085063
CAS No.: 13425-62-2
M. Wt: 649 g/mol
InChI Key: RAKQPZMEYJZGPI-LJWNYQGCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Menaquinones as Vitamin K2 Subtypes

Vitamin K is a family of fat-soluble vitamins essential for various physiological processes. medicalnewstoday.com It exists in two primary natural forms: vitamin K1 (phylloquinone) and vitamin K2 (menaquinones). nih.gov While phylloquinone is predominantly found in leafy green vegetables and is primarily associated with blood coagulation, menaquinones are a series of compounds with varying side chain lengths, designated as MK-n, where 'n' represents the number of isoprenoid units. nih.govwikipedia.org These subtypes, including MK-4, MK-7, MK-8, and MK-9, are primarily of bacterial origin and are found in fermented foods and some animal products. nih.govnih.gov

Unique Characteristics of Menaquinone-7 (B21479) (MK-7) in Biological Systems

This compound stands out among the vitamin K2 subtypes due to its distinct physicochemical properties, which influence its behavior and efficacy within biological systems. mdpi.com Its long side chain is a key determinant of its enhanced bioavailability and prolonged presence in the bloodstream. menaq7.com

This compound can exist in different geometric forms known as cis and trans isomers. mdpi.com The spatial arrangement of the atoms, particularly the double bonds in the isoprenoid side chain, dictates the molecule's shape and, consequently, its biological activity. mdpi.com Scientific research has established that only the all-trans isomer of MK-7 is biologically active. mdpi.comresearchgate.net

The all-trans configuration gives the MK-7 molecule a linear shape, which is crucial for its interaction with enzymes and proteins at the subcellular level. mdpi.commdpi.com In contrast, the cis isomers have a bent or non-linear structure, which impairs their ability to perform their biological functions. mdpi.comresearchgate.net The biological significance of the cis isomers is considered to be only about 1% of that of the all-trans form. mdpi.com Therefore, the effectiveness of any product containing MK-7 is directly dependent on the proportion of the all-trans isomer. mdpi.comresearchgate.net

A defining characteristic of this compound is its superior bioavailability and extended biological half-life compared to other forms of vitamin K, such as phylloquinone (K1) and menaquinone-4 (MK-4). balchem.comresearchgate.net The half-life of a substance refers to the time it takes for half of the initial amount to be eliminated from the body.

Research has consistently shown that MK-7 has a much longer half-life in the bloodstream. While vitamin K1 has a half-life of approximately 1 to 2 hours, and MK-4's is also relatively short, MK-7 can remain in circulation for about 72 hours (3 days). balchem.comwearefeel.com This prolonged presence allows for better accumulation in the serum and more efficient distribution to tissues outside the liver, such as bones and blood vessels. menaq7.compreprints.org

Studies comparing the bioavailability of different vitamin K forms have demonstrated that MK-7 is more readily absorbed and leads to higher and more sustained serum concentrations. d-nb.infospringermedizin.de For instance, one study found that a single dose of MK-7 resulted in a significant increase in serum MK-7 levels that were detectable up to 48 hours later, whereas serum MK-4 was not detected at any point after administration. d-nb.infospringermedizin.de Another study noted that MK-7 from natto (a fermented soybean product) showed a peak height difference of more than 10-fold compared to phylloquinone from spinach, with a half-life of 56 hours versus 7.5 hours for phylloquinone. foodandnutritionresearch.net

This enhanced bioavailability and longer half-life mean that MK-7 can be more effective at influencing extrahepatic processes. balchem.com The different transport mechanisms within the body also contribute to these variations. While all vitamin K forms are initially transported by triglyceride-rich lipoproteins, longer-chain menaquinones like MK-7 are also associated with low-density lipoproteins (LDL), which may facilitate their delivery to tissues beyond the liver. preprints.orgfoodandnutritionresearch.net

Interactive Data Table: Comparative Half-life of Vitamin K Forms

Vitamin FormApproximate Half-lifeKey FindingsCitations
Phylloquinone (K1) 1-2 hoursRapidly cleared from circulation. wearefeel.com
Menaquinone-4 (MK-4) Short (comparable to K1)Disappears quickly from circulation. menaq7.comnih.gov
This compound (MK-7) ~72 hours (3 days)Remains in the bloodstream for an extended period, allowing for better tissue distribution. menaq7.combalchem.comwearefeel.com

Interactive Data Table: Research Findings on Bioavailability

Study FocusKey FindingsCitations
MK-7 vs. MK-4 After a single dose, serum MK-7 levels increased significantly and were detectable for 48 hours, while MK-4 was not detected. Consecutive administration of MK-7 led to increased serum levels, unlike MK-4. d-nb.infospringermedizin.de
MK-7 vs. Phylloquinone (K1) MK-7 from natto demonstrated a more than 10-fold higher peak concentration and a significantly longer half-life (56 hours) compared to K1 from spinach (7.5 hours). foodandnutritionresearch.net
General Bioavailability MK-7 is nearly completely absorbed, with peak serum concentration at 4 hours after intake. Its long half-life results in better accumulation compared to MK-4. menaq7.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C46H64O2 B085063 Menaquinone-7 CAS No. 13425-62-2

Properties

IUPAC Name

2-[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenyl]-3-methylnaphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H64O2/c1-34(2)18-12-19-35(3)20-13-21-36(4)22-14-23-37(5)24-15-25-38(6)26-16-27-39(7)28-17-29-40(8)32-33-42-41(9)45(47)43-30-10-11-31-44(43)46(42)48/h10-11,18,20,22,24,26,28,30-32H,12-17,19,21,23,25,27,29,33H2,1-9H3/b35-20+,36-22+,37-24+,38-26+,39-28+,40-32+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKQPZMEYJZGPI-LJWNYQGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H64O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801317474
Record name Menaquinone 7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

649.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light yellow solid; [Merck Index]
Record name Menaquinone 7
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19042
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

2124-57-4
Record name Menaquinone 7
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2124-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vitamin K2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002124574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Menaquinone 7
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13075
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Menaquinone 7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (all-E)-2-(3,7,11,15,19,23,27-heptamethyl-2,6,10,14,18,22,26-octacosaheptaenyl)-3-methyl-1,4-naphthalenedione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MENAQUINONE 7
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8427BML8NY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Menaquinone 7 Biosynthesis and Biotechnological Production

Microbial Biosynthesis Pathways

The synthesis of Menaquinone-7 (B21479) in microorganisms occurs through two primary pathways: the classical menaquinone biosynthesis pathway and the more recently discovered futalosine-dependent pathway. tandfonline.comroyalsocietypublishing.org Both pathways begin with precursors from central metabolism and converge on the formation of the characteristic naphthoquinone ring, which is then prenylated to form the final menaquinone molecule. researchgate.net

Classical Menaquinone Biosynthesis Pathway

The classical pathway, found in many bacteria including Escherichia coli and Bacillus subtilis, initiates with chorismate, a key intermediate of the shikimate pathway. tandfonline.comescholarship.orgrsc.org The process involves a series of enzymatic reactions to synthesize the naphthoquinone headgroup precursor, 1,4-dihydroxy-2-naphthoic acid (DHNA). rsc.orgnih.gov

The key steps in the classical pathway are as follows:

Isochorismate synthesis: Chorismate is converted to isochorismate by the enzyme isochorismate synthase (MenF). tandfonline.comrsc.org

Formation of SEPHCHC: MenD catalyzes the reaction of isochorismate and α-ketoglutarate to produce 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC). royalsocietypublishing.orgnih.gov

Synthesis of SHCHC and OSB: Through the action of MenH and MenC, SEPHCHC is converted to o-succinylbenzoate (OSB) via the intermediate 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC). tandfonline.comrsc.org

Activation and Cyclization: MenE activates OSB by converting it to OSB-CoA, which is then cyclized by MenB to form the naphthoate ring structure, DHNA-CoA. tandfonline.comrsc.org

Prenylation and Methylation: The DHNA core is then prenylated by MenA, a 1,4-dihydroxy-2-naphthoate octaprenyltransferase, which attaches the isoprenoid side chain. tandfonline.com In the case of this compound, a heptaprenyl side chain is attached. The final step involves methylation by MenG (also known as UbiE) to yield this compound. tandfonline.comrsc.org

Feedback inhibition is a regulatory mechanism in this pathway, where the downstream metabolite DHNA can allosterically inhibit the activity of MenD, the first committed enzyme in the pathway. royalsocietypublishing.orgnih.gov

Futalosine-Dependent Biosynthesis Pathway

An alternative route for menaquinone synthesis, the futalosine-dependent pathway, was first discovered in Streptomyces coelicolor. tandfonline.comnsf.gov This pathway also starts with chorismate but proceeds through a different set of intermediates, including the eponymous futalosine (B117586). nih.gov This pathway is considered to be evolutionarily older and is found in a broader range of prokaryotes compared to the classical pathway.

The key steps in the futalosine-dependent pathway include:

Chorismate Dehydration: The enzyme MqnA, a chorismate dehydratase, catalyzes the initial step. nsf.govnih.gov

Formation of Aminofutalosine: A radical SAM enzyme, MqnE, is involved in the subsequent transformation. nsf.govnih.gov

Series of Transformations: A series of enzymatic reactions involving MqnB (futalosine hydrolase), MqnC (dehypoxanthine futalosine cyclase), and MqnD (1,4-dihydroxy-6-naphthoate synthase) lead to the formation of the naphthoquinone precursor. tandfonline.comnsf.gov

Final Steps: The subsequent tailoring reactions to produce the final menaquinone molecule are still being fully elucidated but involve a prenylation step. tandfonline.comnih.gov

This pathway is notably present in the obligate intracellular bacterium Chlamydia trachomatis, which produces this compound. nih.gov

Key Microorganisms in this compound Synthesis

Several microorganisms are known to produce this compound, with some being more prolific and thus more suitable for industrial production.

Bacillus subtilis and Bacillus subtilis natto

Bacillus subtilis, particularly the subspecies natto, is the most prominent and widely used microorganism for the commercial production of this compound. frontiersin.orgmdpi.comresearchgate.net This is largely due to its "Generally Recognized as Safe" (GRAS) status and its natural ability to produce high levels of MK-7, especially during the fermentation of soybeans to produce the traditional Japanese food, natto. nih.govfrontiersin.org

Researchers have extensively studied and engineered B. subtilis to enhance MK-7 production. Strategies include:

Metabolic Engineering: Overexpression of key enzymes in the classical menaquinone biosynthesis pathway and the upstream methylerythritol phosphate (B84403) (MEP) pathway, which provides the isoprenoid precursors. mdpi.comfrontiersin.org For instance, overexpressing genes like dxs, dxr, and menA has led to significant increases in MK-7 titers. mdpi.comacs.org

Optimization of Fermentation Conditions: Fine-tuning parameters such as medium composition (e.g., carbon sources like glycerol (B35011), nitrogen sources, and phosphate levels), temperature, pH, and aeration has a substantial impact on MK-7 yield. frontiersin.orgnih.govnih.gov

Biofilm Reactors: Utilizing biofilm reactors has been shown to enhance MK-7 production compared to traditional suspended-cell fermentation methods. frontiersin.orgnih.gov

Strain/MethodKey FindingsMK-7 TiterReference
Bacillus subtilis (Wild-type isolate L-5)Isolated from natto fermentation agent.75 mg/L mdpi.com
Bacillus subtilis (Mutant R-8)ARTP mutagenesis and protoplast fusion.196 mg/L mdpi.com
Bacillus subtilis (Engineered)Co-expression of mutated menD, menA, Dxs, and Dxr genes.239 mg/L mdpi.com
Bacillus subtilis natto (Engineered ZQ13)Combinatorial overexpression of optimal mutants of MenD and MenA.338.37 mg/L acs.org
Bacillus subtilis (Engineered)Regulation of key genes using the Phr60-Rap60-Spo0A system.360 mg/L acs.org
Bacillus subtilis nattoOptimization of glucose-based medium in a biofilm reactor.20.5 ± 0.5 mg/L nih.gov
Bacillus subtilis nattoFed-batch addition of glycerol.40% increase over batch researchgate.net
Escherichia coli

Escherichia coli is another bacterium that utilizes the classical pathway for menaquinone biosynthesis. tandfonline.com While it naturally produces other menaquinone forms (like MK-8), it has been successfully engineered for the production of this compound. acs.orgnih.gov The extensive knowledge of its genetics and the availability of advanced genetic tools make it an attractive host for metabolic engineering.

Strategies for enhancing MK-7 production in E. coli include:

Heterologous Gene Expression: Introducing and overexpressing genes from other organisms, such as the heptaprenyl pyrophosphate synthetase (HepPPS) from Bacillus subtilis, is crucial for shifting production towards MK-7. nih.gov

Modular Metabolic Engineering: Systematically optimizing different modules of the biosynthesis pathway, including the upstream mevalonate (B85504) (MVA) or MEP pathway, the DHNA pathway, and the final MK-7 pathway. acs.orgresearchgate.net

Process Optimization: Scaling up fermentation under controlled aerobic conditions. acs.orgnih.gov

Strain/MethodKey FindingsMK-7 TiterReference
Engineered E. coliIntroduction of B. subtilis-derived HepPPS and optimization of the MVA pathway.8.8 mg/L (13.6 µM) nih.gov
Metabolically Engineered E. coliSystematic optimization of MVA, DHNA, and MK-7 pathways.129 mg/L (200 µM) in shake flask acs.orgnih.gov
Metabolically Engineered E. coliScale-up fermentation.1350 mg/L (2074 µM) acs.orgnih.gov
Streptomyces coelicolor

While many bacteria synthesize menaquinones through the well-established classical pathway, researchers have discovered an alternative futalosine-dependent pathway in Streptomyces coelicolor. tandfonline.comresearchgate.net This novel pathway distinguishes itself by utilizing a different set of enzymatic reactions to produce the menaquinone molecule. tandfonline.com

The futalosine pathway begins with the conversion of chorismate to 3-((1-carboxyvinyl) oxy) benzoic acid (VOBA) by the enzyme MqnA, a chorismate dehydratase. tandfonline.com Subsequently, the enzyme MqnE, a radical SAM enzyme, catalyzes the transformation of VOBA into aminofutalosine (AFL). tandfonline.comnih.gov Aminofutalosine is then acted upon by aminofutalosine hydrolase (MqnB) to form another intermediate. nih.gov The pathway proceeds with the cyclization of this intermediate by MqnC, followed by a reaction catalyzed by MqnD to yield 1,4-dihydroxy-6-naphthoic acid. nih.gov Finally, a series of enzymatic reactions involving prenylation, methylation, and decarboxylation convert this compound into menaquinone. nih.gov It is noteworthy that no known microorganisms utilize both the classical and the futalosine-dependent pathways for menaquinone biosynthesis. tandfonline.com

Role of Gut Microbiota in Menaquinone Production

The human gut microbiota is a significant source of menaquinones, including MK-7. jona.healthnih.gov These bacterially synthesized forms of vitamin K2 are produced in the lower intestinal tract. jona.health The composition of the gut microbiota is strongly linked to the profiles of menaquinones found in the gut, with specific genera like Bacteroides and Prevotella showing associations with particular menaquinone forms. jona.healthconsensus.app

Strain Improvement and Genetic Engineering for Enhanced this compound Production

The growing demand for MK-7 has spurred research into methods for improving its production in microbial systems. Both traditional and modern genetic techniques are being employed to develop high-yielding strains.

Traditional Mutation Breeding Techniques

Conventional mutation breeding has been a long-standing method to enhance MK-7 production in bacteria. nih.govfrontiersin.org This approach involves inducing genetic mutations using physical or chemical mutagens to select for strains with improved production capabilities. frontiersin.org

One common strategy involves the use of antimetabolites or structural analogs to screen for resistant mutants that overproduce the target compound. For example, mutants of Bacillus amyloliquefaciens resistant to diphenylamine (B1679370) (DPA), an inhibitor of polyprenyl pyrophosphate synthetase, have been isolated and shown to have increased MK-7 production. nih.gov Similarly, resistance to 1-hydroxy-2-naphthoic acid (HNA) has been used to select for high-producing mutants. mdpi.commdpi.com

A more modern approach to random mutagenesis is the use of atmospheric and room temperature plasma (ARTP) mutation breeding. nih.govmdpi.com ARTP is considered a safe, simple, and efficient method for inducing mutations with a high positive mutation rate. nih.govmdpi.com Researchers have successfully used ARTP to generate Bacillus subtilis mutants with significantly increased MK-7 titers. mdpi.com For instance, a study started with a wild-type B. subtilis producing 75.18 mg/L of MK-7 and, through ARTP mutagenesis and selection for HNA and DPA resistance, obtained a mutant strain producing 196.68 mg/L. mdpi.com

Table 1: Examples of MK-7 Production Improvement through Traditional Mutation Techniques

Parent StrainMutagenesis TechniqueSelection MarkerResulting StrainMK-7 Titer (mg/L)Fold IncreaseReference
Bacillus subtilis L-5ARTPHNA ResistanceH-10175.55~2.3 mdpi.com
Bacillus subtilis L-5ARTPDPA ResistanceD-15164.49~2.2 mdpi.com
B. amyloliquefaciens Y-2ARTPDPA ResistanceH. β. D.R.-5Not specified- nih.gov
B. amyloliquefaciens H.R.-13ChemicalβTA ResistanceH. β. R. -2718.51.28 nih.gov

Metabolic Engineering Approaches

Metabolic engineering offers a more targeted and rational approach to enhancing MK-7 production by modifying specific genes and pathways within the host organism.

Modulation of Carbon Flux in Synthesis Pathways

A key strategy in metabolic engineering is to increase the flow of carbon from central metabolism towards the MK-7 biosynthesis pathway. nih.govd-nb.info This can be achieved by enhancing the expression of enzymes in the pathway or by knocking out competing pathways that divert essential precursors. nih.gov

For example, increasing the carbon flux from the glycerol metabolism pathway can boost the supply of 3-deoxy-arabino-heptulonate 7-phosphate (DHAP), a precursor for the shikimate pathway which leads to the naphthoquinone ring of MK-7. nih.gov One study demonstrated that enhancing the glycerol metabolism pathway in Bacillus subtilis increased the MK-7 titer from 231.0 mg/L to 259.7 mg/L. nih.gov Further optimization of the central carbon metabolism by knocking out competing genes, as predicted by a genome-scale metabolic model, resulted in a further increase to 318.3 mg/L. nih.govresearchgate.net Another approach involves cofactor engineering to ensure an adequate supply of cofactors like NADPH, which are crucial for the enzymatic reactions in the synthesis pathway. d-nb.info

Overexpression of Key Genes (e.g., GlpD, MenA, Dxs, Dxr, YacM-YacN)

Overexpressing key genes involved in the MK-7 biosynthesis pathway is a common and effective strategy to increase production. nih.govfrontiersin.org Genes encoding rate-limiting enzymes are often the primary targets for overexpression.

GlpD : Overexpression of the glycerol-3-phosphate dehydrogenase gene (glpD) can enhance glycerol metabolism, thereby increasing the precursor supply for MK-7 synthesis. nih.govfrontiersin.org

MenA : The enzyme 1,4-dihydroxy-2-naphthoate octaprenyltransferase, encoded by the menA gene, is a crucial enzyme in the final steps of menaquinone biosynthesis. rsc.orgnih.gov Overexpression of menA has been shown to significantly increase MK-7 production. rsc.orgnih.gov In one study, overexpressing menA in B. subtilis 168 led to a 1.6-fold increase in MK-7 content. rsc.org

Dxs and Dxr : These genes encode 1-deoxy-D-xylulose-5-phosphate synthase and 1-deoxy-D-xylulose-5-phosphate reductoisomerase, respectively. They are key enzymes in the methylerythritol phosphate (MEP) pathway, which synthesizes the isoprenoid side chain of MK-7. mdpi.comnih.gov Co-expression of dxs and dxr has been shown to improve MK-7 titers. mdpi.com

YacM-YacN : These genes are also involved in the MEP pathway and their overexpression can contribute to increased MK-7 production. nih.govfrontiersin.org

Combinatorial approaches, where multiple key genes are overexpressed simultaneously, have proven to be particularly effective. For instance, co-expression of mutant versions of menD, menA, Dxs, and Dxr in B. subtilis resulted in a final MK-7 titer of 239.65 mg/L. mdpi.com Another study that overexpressed five genes in the MEP pathway in an engineered B. subtilis strain achieved an MK-7 titer of 415 mg/L in shake flasks. researchgate.net

Table 2: Impact of Key Gene Overexpression on this compound Production

Host StrainOverexpressed Gene(s)Resulting MK-7 TiterFold Increase/ImprovementReference
B. subtilis 168menANot specified1.6-fold increase in content rsc.org
B. subtilis 168menDNot specified80% increase rsc.org
B. subtilis L-5 backgroundmenD (S249L), menA (S196L), Dxs (N60D, Q185H), Dxr (Q351K)239.65 mg/L- mdpi.com
B. subtilis BS20Five MEP pathway genes415 mg/L- researchgate.net
B. subtilismenA, dxs, dxr, yacM-yacN, glpD69.5 mg/L- nih.gov
Deletion of Competing Pathway Genes (e.g., dhbB)

A key strategy in metabolic engineering to enhance this compound (MK-7) production in microorganisms like Bacillus subtilis is the elimination of competing metabolic pathways. By deleting genes responsible for shunting essential precursors away from the MK-7 synthesis pathway, the carbon flux can be redirected, thereby increasing the final product yield.

One of the most targeted genes for this purpose is dhbB. This gene is part of the dhb operon, which is responsible for the synthesis of bacillibactin, a siderophore that chelates iron. The synthesis of bacillibactin begins from chorismate, a crucial precursor that is also the starting point for the menaquinone pathway via the intermediate isochorismate. The enzyme isochorismate synthase, encoded by menF, converts chorismate to isochorismate for MK-7 synthesis, while the DhbC enzyme directs chorismate towards bacillibactin production. Deleting the dhbB gene, which encodes 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase, effectively blocks the bacillibactin synthesis pathway. This blockage prevents the consumption of isochorismate by the competing pathway, making more of this intermediate available for MK-7 biosynthesis. frontiersin.orgnih.gov

Research has demonstrated the effectiveness of this approach. Deletion of dhbB in B. subtilis has been shown to reduce the consumption of the isochorismate intermediate, leading to a notable increase in MK-7 yield. frontiersin.orgnih.gov For instance, one study reported that the deletion of dhbB promoted the yield of MK-7 to 15.4 ± 0.6 mg/L. nih.govresearchgate.net In another modular pathway engineering effort, the deletion of the dhbB gene was a critical step, which, in combination with the overexpression of several key genes, resulted in a final MK-7 production of 69.5 mg/L. nih.gov

Optimization of Gene Sequences in Gene Clusters

Beyond simple overexpression, the optimization of the gene sequences within the MK-7 biosynthetic gene cluster is a sophisticated strategy to boost production. This involves modifying the genes themselves or their regulatory elements to enhance enzyme activity, stability, and expression levels. Bacillus subtilis, a primary industrial producer of MK-7, has been a major focus for these genetic enhancements. frontiersin.orgnih.gov

Researchers have successfully increased MK-7 titers by co-expressing rate-limiting genes from the methylerythritol phosphate (MEP) pathway, which supplies the isoprenoid side chain precursor, and optimizing the gene sequences within the menaquinone gene cluster. frontiersin.orgnih.gov One study demonstrated that an optimized combination of genes, menA-dxs-dxr-ypgA, led to an 11-fold increase in MK-7 production, reaching 50 mg/L. nih.gov

A powerful technique to identify beneficial gene modifications is the use of mutagenesis combined with whole-genome sequencing. For example, after subjecting a B. subtilis strain to mutagenesis, researchers identified specific mutations in key enzymes of the MK-7 pathway in a high-yielding mutant strain (R-8). mdpi.com These mutations included:

MenD (S249L): A mutation in 2-succinyl-5-enol-pyruvate-6-hydroxy-3-cyclohexen-1-carboxylic acid synthase.

MenA (S196L): A mutation in (1,4)-dihydroxy-2-naphthalic acid-heptaisoprenyltransferase.

Dxs (N60D, Q185H): Mutations in 1-deoxy-D-xylose-5-phosphate synthetase.

Dxr (Q351K): A mutation in hydroxy acid reductive isomerase.

Subsequent experiments where these mutated genes were individually overexpressed confirmed their positive impact on MK-7 production compared to the overexpression of the unmutated (wild-type) genes. mdpi.com Co-expression of all four mutated genes further amplified the effect, achieving a final titer of 239 mg/L. mdpi.com These findings indicate that the identified mutations likely enhance enzyme activity or stability, thereby improving the metabolic flux towards MK-7. mdpi.com

The following table summarizes the impact of overexpressing these identified mutant genes compared to their wild-type counterparts in the R-8 strain background.

Gene OverexpressedMutation(s)Increase in MK-7 Titer (mg/L) vs. Wild-Type GeneFinal MK-7 Titer (mg/L)
menDS249L19.65216.33
menAS196L20.71217.39
dxsN60D, Q185H17.35214.03
dxrT200Q16.28212.96
Co-expression of all four mutant genes (R-89 strain) 239.65

Data sourced from a study on synergistic optimization of Bacillus subtilis. mdpi.com

Enhancing Precursor Supply (e.g., pyruvate (B1213749), shikimic acid, sodium glutamate)

The biosynthesis of MK-7 is a complex process that relies on precursors from two main pathways: the shikimate pathway for the naphthoquinone ring and the methylerythritol phosphate (MEP) pathway for the isoprenoid side chain. A direct and effective method to increase MK-7 production is to supplement the fermentation medium with these key precursors, a strategy known as precursor feeding. researchgate.netnjtech.edu.cnnih.gov

The primary precursors investigated for enhancing MK-7 synthesis include:

Shikimic acid: A key intermediate in the shikimate pathway, which directly leads to the formation of chorismate, the branching point for the naphthoquinone ring of MK-7. researchgate.netnih.gov

Pyruvate: A central metabolite that feeds into the MEP pathway, providing the building blocks for the seven-isoprenoid unit side chain attached to the naphthoquinone ring. researchgate.netnih.gov

Studies have systematically explored the effects of adding these precursors, both individually and in combination. Research on Bacillus natto showed that a combination of shikimic acid and sodium glutamate (B1630785) was particularly effective, boosting MK-7 production by a factor of two and achieving a titer of 50 mg/L. researchgate.netnih.gov The strategy was further refined by optimizing the timing of addition. Adding shikimic acid and sodium glutamate at the beginning of the fermentation and then feeding pyruvate at later stages (e.g., at 48 and 72 hours) led to an even higher yield of 58 mg/L. researchgate.netnih.gov This timed feeding strategy likely aligns the availability of precursors with the metabolic state of the cells and the expression of the relevant biosynthetic enzymes. researchgate.netresearchgate.net

The following table details the results of a study on enhancing MK-7 biosynthesis through precursor feeding strategies.

Precursor Feeding StrategyMK-7 Titer (mg/L)MK-7 Productivity (mg/L·h)
Control (No precursors added)~25~0.26
Shikimic acid + Sodium glutamate (added at 0h)500.52
Shikimic acid + Sodium glutamate (added at 0h) + Pyruvate (fed at 48h & 72h)58-
Combined precursor feeding and product secretion enhancement630.45

Data adapted from research on strengthening precursor supply in Bacillus natto. researchgate.netnih.gov

Advanced Gene-Editing Technologies

The advent of powerful and precise gene-editing technologies has revolutionized the metabolic engineering of microorganisms for industrial production. For MK-7, these tools offer unprecedented control over the genetic makeup of producer strains like B. subtilis, moving beyond traditional methods of homologous recombination. doc.govresearchgate.net

CRISPR-Cas9 System Applications

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) system has emerged as a highly efficient and versatile tool for genome editing. frontiersin.orgnih.gov Its application in B. subtilis for enhancing MK-7 production is a significant area of research. tandfonline.com The CRISPR-Cas9 system allows for precise and rapid genetic modifications, including gene knockouts, gene insertions, and overexpression of single or multiple genes. frontiersin.orgnih.gov

This technology is particularly advantageous for the complex, multi-gene regulatory network of MK-7 synthesis. Researchers can use CRISPR-Cas9 to:

Knock out competing pathway genes: As discussed previously, genes like dhbB can be accurately and efficiently deleted to redirect precursor flux towards MK-7. frontiersin.org

Overexpress key biosynthetic genes: The expression of rate-limiting enzymes in the MK-7 pathway can be enhanced by inserting strong promoters upstream of the target genes or by introducing additional copies of these genes into the genome. frontiersin.orgnih.gov

The high editing efficiency of CRISPR-Cas9 makes it superior to traditional homologous recombination methods, which can be more time-consuming and less precise. The system's ability to perform multiplex gene editing (modifying several genes simultaneously) is also a major benefit for optimizing complex metabolic pathways. frontiersin.org

CRISPRi (CRISPR interference) and CRISPRa (CRISPR activation) Systems

Building on the foundation of the CRISPR-Cas9 system, modified versions known as CRISPR interference (CRISPRi) and CRISPR activation (CRISPRa) provide powerful tools for transcriptional regulation without altering the DNA sequence itself. These systems utilize a deactivated Cas9 (dCas9) protein, which can bind to a specific DNA location guided by an sgRNA but cannot cut the DNA.

CRISPRi (CRISPR interference): In this system, the dCas9 protein is typically fused to a transcriptional repressor domain. When guided to the promoter region of a target gene, it physically blocks the binding of RNA polymerase, thereby silencing or "interfering" with the gene's transcription. This offers a "tunable" way to downregulate the expression of competing pathway genes, which can be less detrimental to cell health than a complete gene knockout. frontiersin.orgdoc.gov

CRISPRa (CRISPR activation): Conversely, the dCas9 protein can be fused to a transcriptional activator domain. When directed to a target gene's promoter, it can recruit RNA polymerase and enhance the gene's transcription. This provides a method to robustly upregulate the expression of key enzymes in the MK-7 biosynthetic pathway. frontiersin.orgdoc.gov

These advanced CRISPR-dCas9 systems are considered to have immense potential for becoming some of the most effective gene-editing tools for optimizing the MK-7 anabolic pathway. frontiersin.orgnih.gov They allow for the fine-tuning of gene expression across the metabolic network, enabling a more balanced approach to maximizing production while maintaining cellular fitness. Future research is expected to increasingly focus on applying CRISPRi and CRISPRa to resolve bottlenecks in MK-7 biosynthesis. doc.govresearchgate.net

Fermentation Process Optimization for this compound Yield

While genetic engineering provides a powerful foundation for high-yielding strains, optimizing the fermentation process is equally critical to maximize MK-7 production on an industrial scale. nih.gov Fermentation optimization involves fine-tuning various physical and chemical parameters of the culture environment to support robust cell growth and efficient biosynthesis of the target compound. acs.orgmdpi.com Both solid-state and liquid-state fermentation methods are used, though the latter is more common for large-scale production due to better control over process parameters. mdpi.com

Key parameters optimized in MK-7 fermentation include:

Medium Composition: The choice of carbon and nitrogen sources is fundamental. Glycerol is often favored as a carbon source, and soy peptone or yeast extract are common nitrogen sources. acs.orgoup.com One study found an optimal medium to be 6.3% glycerol, 3% soybean peptone, and 0.51% yeast extract. Another optimized medium for biofilm reactors consisted of 48.2 g/L of glycerol, 8.1 g/L of yeast extract, and 13.6 g/L of soytone. mdpi.com

pH: The pH of the fermentation medium significantly affects microbial growth and enzyme activities. researchgate.net The optimal pH for MK-7 production is often found to be in the neutral to slightly alkaline range, with values around 6.5 to 8.5 being reported as effective. mdpi.comfrontiersin.org

Temperature: The ideal temperature supports both bacterial growth and the stability and activity of the biosynthetic enzymes. For B. subtilis, temperatures between 35°C and 40°C are frequently cited as optimal. mdpi.comacs.org

Aeration and Agitation: As an aerobic process, the oxygen supply is crucial. Optimizing the aeration rate (vvm, volume of air per volume of liquid per minute) and stirrer speed (rpm) in a bioreactor can dramatically increase yield. In one notable scale-up experiment, increasing the agitation to 1,000 rpm and aeration to 5 vvm resulted in a MK-7 concentration of 226 mg/L. nih.govresearchgate.net

Fermentation Strategy: Advanced strategies like fed-batch fermentation, where nutrients are intermittently added during the process, can sustain productivity and achieve higher final titers, with one study reaching 68.6 mg/L using this method. nih.gov Innovative approaches such as biofilm reactors, which can protect cells from shear stress at high agitation rates, have also shown promise. mdpi.comnih.gov The use of surfactants (e.g., Tween-80) or soybean oil has been shown to increase cell membrane permeability and facilitate MK-7 secretion, boosting the total yield. nih.govnih.gov

The following table presents a selection of research findings on fermentation optimization, highlighting the significant impact of these parameters on the final MK-7 yield.

StrainOptimization StrategyKey ParametersMK-7 Yield (mg/L)Reference
B. subtilis nattoFed-batch fermentationIntermittent glycerol feeding68.6 nih.gov
B. subtilis nattoBioreactor scale-up1,000 rpm agitation, 5 vvm aeration226 nih.govresearchgate.net
B. subtilis nattoAlkali stress adaptationFermentation at pH 8.5290.19 frontiersin.org
Engineered B. subtilis ZQ133L Fermenter40°C, 96h fermentation338.37 acs.org
B. subtilis MM26Response Surface Methodology (RSM)Optimized time, carbon, and nitrogen sources442 nih.gov

These studies collectively demonstrate that a multi-faceted approach, combining advanced strain engineering with meticulously optimized fermentation conditions, is essential for the efficient and cost-effective industrial production of this compound.

Fermentation Types

The production of MK-7 through fermentation can be achieved using different techniques, each with its own set of advantages and challenges. The most common methods include liquid-state fermentation (LSF) and solid-state fermentation (SSF). mdpi.com More recently, biofilm reactor systems have emerged as a promising alternative to enhance production efficiency. mdpi.comnih.gov

Liquid-State Fermentation (LSF)

Liquid-state fermentation, also known as submerged fermentation, involves the cultivation of microorganisms in a liquid nutrient medium. This method is widely adopted for industrial-scale production of MK-7 due to its well-established processes and the relative ease of controlling parameters such as pH, temperature, and nutrient levels. mdpi.comjmb.or.kr The majority of research on MK-7 synthesis has focused on LSF. mdpi.com However, a significant challenge in LSF is the formation of pellicles and biofilms by some bacterial strains, such as Bacillus subtilis natto, which can create operational difficulties due to heat and mass transfer inefficiencies. researchgate.netmdpi.com Despite these challenges, LSF remains a primary method for commercial MK-7 production. jmb.or.kr

Solid-State Fermentation (SSF)

Solid-state fermentation involves growing microorganisms on a solid substrate with a low moisture content. This technique offers several potential benefits over LSF, including lower energy consumption for pre-processing, reduced wastewater generation, and potentially higher product yields. mdpi.com A key advantage of SSF is the possibility of directly using the fermented product as a food supplement, which simplifies downstream processing and reduces costs. mdpi.com For instance, natto, a traditional Japanese fermented soybean food, is a rich source of MK-7 produced through SSF by Bacillus subtilis natto. researchgate.net The yield of MK-7 in SSF is influenced by numerous factors, including the type of microorganism, particle size of the substrate, medium composition, pH, moisture content, and incubation temperature. mdpi.com One study reported a maximum yield of 67 mg/kg of MK-7 using Bacillus subtilis natto in solid-state fermentation of natto. researchgate.net Another study achieved a concentration of 150.0 ± 4.9 mg/kg through SSF, which was higher than that obtained by LSF or biofilm fermentation. researchgate.net

Biofilm Reactor Systems

Biofilm reactors represent a more recent and innovative approach to MK-7 production. mdpi.com In these systems, microorganisms are encouraged to form biofilms on specialized support materials within the reactor. psu.edu This method offers a controlled environment for the development of mature and robust biofilms, which can lead to more efficient production of MK-7. psu.edu Biofilm reactors have been shown to overcome some of the limitations of traditional fermentation methods, such as the operational issues caused by pellicle formation in static liquid cultures. mdpi.com They can sustain mature biofilms even under high aeration and agitation rates, which is a significant advantage for scaling up production. mdpi.comfrontiersin.org Research has demonstrated that biofilm reactors can significantly enhance MK-7 concentrations compared to suspended-cell bioreactors. For example, one study achieved an MK-7 concentration of 18.5 mg/L in a biofilm reactor, which was 237% higher than in a suspended-cell system. mdpi.com Another study reported that MK-7 concentrations in biofilm reactors were over 2.3 times higher than in suspended-cell bioreactors under the same conditions. psu.edu While promising, the application of biofilm reactors for MK-7 production has mainly been studied at the benchtop level, and scaling up to industrial levels remains a key challenge. mdpi.com

Optimization of Fermentation Media and Conditions

Optimizing the composition of the fermentation medium and the physical conditions of the process are critical for maximizing the yield of this compound. Key areas of focus include the supplementation of carbon and nitrogen sources.

Carbon Source Supplementation (e.g., glucose, glycerol)

The choice and concentration of the carbon source in the fermentation medium play a pivotal role in the biosynthesis of MK-7. nih.gov Carbon sources like glucose and glycerol are fundamental for the metabolic pathways that produce the isoprene (B109036) side chain and the quinone skeleton of the menaquinone molecule. nih.govthescipub.com

Glucose is recognized as an ideal carbon source for many Bacillus subtilis strains, facilitating faster metabolic rates. mdpi.com Studies have shown that using a glucose-based medium in biofilm reactors can lead to significantly higher MK-7 concentrations compared to suspended-cell bioreactors. mdpi.com In one instance, optimizing a glucose-based medium in a biofilm reactor resulted in an MK-7 concentration of 18.5 mg/L. mdpi.com Fed-batch additions of glucose have also been found to support the metabolism of Bacillus cells, leading to higher MK-7 concentrations, with one study reporting a peak of 28.7 mg/L with glucose supplementation. mdpi.compsu.edu

Glycerol is another highly effective carbon source for enhancing MK-7 production. thescipub.com It has been widely used and is considered optimal by several studies. jmb.or.kr Optimization of a glycerol-based medium, for example, led to a formulation containing 48.2 g/L of glycerol, which proved to be superior for MK-7 biosynthesis. mdpi.com Fed-batch strategies with glycerol have also been shown to increase MK-7 concentration. One study demonstrated a 40% increase in MK-7 concentration compared to a batch culture when 2% (w/v) glycerol was added on the second day of fermentation. thescipub.com Another research effort achieved a five-fold increase in MK-7 concentration (up to 300 mg/L) after 90 hours when 2% (w/v) fed-batch glycerol was introduced. tandfonline.com

Carbon SourceStrainFermentation TypeOptimized ConcentrationResulting MK-7 YieldReference
GlucoseBacillus subtilis nattoBiofilm ReactorOptimized in medium18.5 mg/L mdpi.com
GlucoseBacillus subtilisBiofilm ReactorFed-batch28.7 mg/L mdpi.com
GlycerolBacillus subtilis nattoLiquid-State Fermentation48.2 g/L- mdpi.com
GlycerolBacillus subtilis nattoFed-batch Fermentation2% (w/v) fed-batch40% increase thescipub.com
GlycerolBacillus subtilisFed-batch Fermentation2% (w/v) fed-batch300 mg/L tandfonline.com
Maltose & GlycerolBacillus subtilis KCTC 12392BPStatic Liquid Fermentation36.78 g/L Maltose, 58.90 g/L Glycerol71.95 ± 1.00 µg/ml jmb.or.kr
Nitrogen Source Optimization (e.g., soybean peptone, yeast extract)

The selection of an appropriate nitrogen source is crucial for microbial growth and the synthesis of proteins and enzymes required for MK-7 production. nih.gov Complex nitrogen sources, which contain amino acids and vitamins, often lead to higher yields. nih.gov

Soybean peptone and yeast extract are commonly used nitrogen sources in fermentation media for MK-7 production. Research has shown that a combination of these can be highly effective. For example, a fermentation medium containing 18.9% (w/v) soy peptone and 5% (w/v) yeast extract, along with other components, yielded a high concentration of MK-7. tandfonline.com Another study optimized a medium with 3% soybean peptone and 0.51% yeast extract for a mutated B. subtilis natto strain. tandfonline.com

In a study optimizing a glucose-based medium in a biofilm reactor, various concentrations of yeast extract and casein were evaluated to maximize MK-7 production. nih.gov The interplay between carbon and nitrogen sources is critical, as demonstrated in a study that optimized a medium containing 1% (w/v) glucose, 2% (w/v) yeast extract, 2% (w/v) soy peptone, and 2% (w/v) tryptone, which resulted in an all-trans MK-7 concentration of 36.37 mg/L. waikato.ac.nz

Nitrogen Source(s)Co-nutrientsStrainFermentation TypeResulting MK-7 YieldReference
Soybean peptone, Yeast extractGlycerol, K2HPO4Bacillus subtilis-300 mg/L tandfonline.com
Soybean peptone, Yeast extractGlycerol, K2HPO4B. subtilis natto (mutated)-- tandfonline.com
TryptoneMaltose, GlycerolB. subtilis KCTC 12392BPStatic Liquid Fermentation71.95 ± 1.00 µg/ml jmb.or.kr
Yeast extract, CaseinGlucoseBacillus subtilis nattoBiofilm Reactor20.5±0.5 mg/L nih.gov
Yeast extract, Soy peptone, TryptoneGlucose, CaCl2--36.37 mg/L (all-trans) waikato.ac.nz
Inorganic Salt Supplementation (e.g., K2HPO4)

Inorganic salts play a crucial role in the biosynthesis of MK-7 by providing essential nutrients for bacterial growth and metabolism. Dipotassium phosphate (K2HPO4) is a commonly supplemented inorganic salt in fermentation media for MK-7 production.

Phosphorus is a fundamental component of vital cellular molecules such as DNA and RNA. Studies have demonstrated that the addition of K2HPO4 to the fermentation medium has a significant positive effect on the yield of MK-7. In one study, the concentration of MK-7 was 0.3158 mg/L in a medium containing K2HPO4, compared to 0.2459 mg/L in a medium without it. The absence of sufficient phosphorus can limit the growth rate of the bacteria, consequently leading to a lower production yield of vitamin K2. Therefore, supplementing the medium with K2HPO4 ensures an adequate supply of this essential nutrient, promoting robust bacterial growth and, in turn, enhancing MK-7 production.

Optimized fermentation media often include K2HPO4 as a key component. For instance, a suggested medium composition for enhanced MK-7 biosynthesis includes 0.06 g/L of K2HPO4, along with glycerol, yeast extract, and soytone. mdpi.com Another optimized medium formulation for Bacillus subtilis natto consisted of 5% (w/v) yeast extract, 18.9% (w/v) soy peptone, 5% (w/v) glycerol, and 0.06% (w/v) K2HPO4. nih.gov Similarly, research aiming to enhance MK-7 production through the use of combined surfactants with Bacillus subtilis natto utilized a base medium containing 0.4% K2HPO4 and 0.2% KH2PO4. frontiersin.org

Table 1: Effect of K2HPO4 Supplementation on this compound Production

ConditionThis compound Concentration (mg/L)
With K2HPO40.3158
Without K2HPO40.2459
Temperature and Incubation Time

Temperature and incubation time are critical physical parameters that significantly influence the production of MK-7 during fermentation.

Temperature: Bacillus subtilis, a commonly used bacterium for MK-7 production, can tolerate a temperature range from 28°C to 45°C. However, the optimal temperature for maximizing MK-7 yield can vary. Studies have shown that temperatures of 30°C and 37°C are optimal for MK-7 production by B. subtilis natto, yielding concentrations of 0.319 mg/L and 0.3158 mg/L, respectively. Conversely, a temperature of 40°C was found to be less suitable for this particular strain. Other research has reported 37°C as the optimal temperature for vitamin K2 production. In some cases, even higher temperatures, such as 40°C, have been used in fermentation processes. thescipub.com The stability of MK-7 is also affected by temperature, with studies showing it is relatively stable when exposed to high temperatures for short periods. mdpi.com

Incubation Time: The duration of the fermentation process also plays a vital role in the final yield of MK-7. Research indicates that an incubation time of 120 hours is optimal for achieving the highest production yield. One study found that extending the incubation time from 72 hours to 96 hours did not substantially affect the MK-7 production yield. However, the maximum concentration was observed after 120 hours. Fermentation is typically carried out for several days, with one study conducting it for 6 days (144 hours) to achieve maximum production. thescipub.com

Table 2: Influence of Temperature on this compound Production

Temperature (°C)This compound Concentration (mg/L)
300.319
370.3158
400.199
Aeration and Agitation Rates

Aeration and agitation are crucial for providing sufficient oxygen and ensuring uniform mixing of nutrients in submerged fermentation, thereby impacting MK-7 production. While static fermentation is a common practice, scaling up this method presents challenges related to heat and mass transfer. mdpi.com

High aeration and agitation rates can sometimes inhibit MK-7 production in traditional suspended-cell bioreactors. mdpi.com However, dynamic fermentation with high stirring and aeration rates has been shown to significantly enhance the yield. researchgate.net One study achieved a remarkable MK-7 concentration of 226 mg/L at an agitation rate of 1,000 rpm and an aeration rate of 5 vvm at 40°C after 5 days. researchgate.net In another study using a dairy-based medium, optimal agitation and aeration rates of 525 RPM and 5 VVM, respectively, resulted in an MK-7 production of 3.54 mg/L. researchgate.netnih.gov

Biofilm reactors have emerged as a promising technology to overcome the limitations of high aeration and agitation. frontiersin.orgmdpi.com These reactors allow for mature biofilm formation that can withstand higher rates, leading to robust extracellular MK-7 secretion. frontiersin.orgmdpi.com In a biofilm reactor, an agitation speed of 200 rpm was found to be optimal. mdpi.com While active aeration and agitation in these reactors led to a decrease in secreted MK-7 concentrations compared to static conditions (12.1 mg/L), the biosynthesis was still 58% higher than in suspended-cell cultures. mdpi.com

Integration of Nanobiotechnology Methodologies

Nanobiotechnology offers innovative approaches to enhance MK-7 production by addressing challenges such as low yield and complex downstream processing. mdpi.comresearchgate.net Iron oxide nanoparticles (IONPs) have been investigated for their potential to improve fermentation productivity. mdpi.commdpi.com

The application of IONPs can increase the metabolic efficiency of the producing microorganisms. mdpi.com For instance, bacterial cell immobilization using IONPs has been shown to enhance MK-7 yield. mdpi.comnih.gov Studies have explored different types of IONPs, including uncoated and coated nanoparticles. waikato.ac.nz Amine-functionalized IONs, such as those coated with 3-aminopropyltriethoxysilane (B1664141) (APTES), have demonstrated superiority in increasing the production of the bioactive all-trans isomer of MK-7. waikato.ac.nznih.gov

In one study, decorating B. subtilis cells with IONs@APTES at a concentration of 500 µg/mL resulted in a nearly two-fold increase in MK-7 production (41 mg/L) compared to untreated bacteria (22 mg/L). mdpi.com An optimal concentration of 300 µg/mL of IONs@APTES was found to increase the yield of all-trans MK-7 by 3.1-fold compared to the control. waikato.ac.nz Similarly, the use of 200 µg/mL of IONs@APTES increased the MK-7 fermentation yield by approximately 43%. mdpi.com The superparamagnetic properties of IONs also facilitate cell separation and dispersion, which can simplify downstream purification steps. mdpi.com

Table 3: Effect of IONs@APTES on this compound Production

IONs@APTES Concentration (µg/mL)This compound Production (mg/L)Fold Increase in All-Trans MK-7 Yield
0 (Control)22 mdpi.com1.0
200-~1.43 mdpi.com
300-3.1 waikato.ac.nz
50041 mdpi.com-

Downstream Processing and Recovery Advancements

A common method for MK-7 extraction involves the use of organic solvents. mdpi.com A mixture of 2-propanol and n-hexane (1:2 v/v) is frequently used to extract MK-7 from the fermentation samples. mdpi.com Other solvent systems include mixtures of n-butanol and n-hexane. frontiersin.org However, the non-disruptive extraction with pure organic solvents can be inefficient because MK-7 is tightly bound to the bacterial cell membrane. frontiersin.org Therefore, cell disruption techniques such as ultrasonication, freeze-thawing, and acid-heating are often employed to facilitate extraction. frontiersin.org

Recent advancements focus on developing simpler and more efficient extraction procedures. A two-stage extraction method using ethanol (B145695) directly from crude cells after fermentation has been shown to yield 1.47 mg/g of MK-7. frontiersin.orgresearchgate.net The crude extract can then be purified using macroporous resin and crystallization, leading to a significant increase in purity with high recovery yields. frontiersin.orgresearchgate.net

An innovative approach involves the in situ recovery of MK-7 during fermentation. It was found that over 80% of the produced MK-7 could be recovered in vegetable oil that was added as an anti-foaming agent during a dynamic fermentation process. researchgate.net This one-step process not only enhances recovery but also eliminates the need for organic solvents, making the process more environmentally friendly and cost-effective. researchgate.net

Molecular Mechanisms and Cellular Interactions of Menaquinone 7

Role as a Cofactor in Gamma-Carboxylation

Menaquinone-7 (B21479) is an essential cofactor for the enzyme γ-glutamyl carboxylase (GGCX). mdpi.com This enzyme catalyzes the post-translational modification of specific glutamate (B1630785) (Glu) residues into γ-carboxyglutamate (Gla) on various proteins. mdpi.comoatext.com This carboxylation process is vital for the biological activity of these proteins, known as vitamin K-dependent proteins (VKDPs). mdpi.comdoctorsformulas.com The Gla residues impart a negative charge to the proteins, enabling them to bind to positively charged ions like calcium. oatext.comcambridge.org

Vitamin K-Dependent Proteins (VKDPs) Carboxylation

There are at least 17 identified vitamin K-dependent proteins in humans, which are involved in processes such as blood coagulation, bone metabolism, and the inhibition of soft tissue calcification. nih.govomjournal.org For these proteins to function correctly, their glutamate residues must be carboxylated, a process in which this compound acts as a crucial cofactor. omjournal.orgnih.gov Insufficient vitamin K can lead to the circulation of undercarboxylated or inactive VKDPs. mdpi.com

Activation of Osteocalcin (B1147995) (OCN)

Osteocalcin is a significant non-collagenous protein in the bone matrix, synthesized by osteoblasts. oatext.comcambridge.org Its activation is dependent on the γ-carboxylation of three glutamate residues, a process facilitated by this compound. oatext.comcambridge.org Carboxylated osteocalcin (cOC) has a high affinity for calcium ions and hydroxyapatite (B223615), the primary mineral component of bone. cambridge.orgnih.gov This binding is essential for proper bone mineralization. nih.gov Studies have shown that supplementation with MK-7 increases the carboxylation of osteocalcin, leading to a higher ratio of carboxylated to undercarboxylated osteocalcin (ucOC). cambridge.orgresearchgate.net This enhancement of osteocalcin carboxylation is believed to contribute to improved bone health. nih.govspandidos-publications.com

Study TypeParticipantsMK-7 InterventionOutcome on OsteocalcinReference
Randomized Controlled TrialHealthy prepubertal children45 µ g/day for 8 weeksIncreased osteocalcin carboxylation cambridge.org
Double-Blind, Randomized Controlled TrialPostmenopausal women100 or 200 µ g/day for 4 weeksDose-dependent increase in carboxylated osteocalcin/undercarboxylated osteocalcin ratio researchgate.net
Intervention StudyAdult volunteers150 µ g/day for 6 weeksSignificantly higher osteocalcin carboxylation compared to vitamin K1 cambridge.org

Activation of Matrix Gla Protein (MGP)

Matrix Gla Protein (MGP) is a potent inhibitor of vascular calcification and is primarily produced by vascular smooth muscle cells and chondrocytes. researchgate.nettaylorandfrancis.comnih.gov To become biologically active, MGP must undergo two post-translational modifications: vitamin K-dependent carboxylation and phosphorylation. nih.govnih.gov this compound serves as a cofactor for the γ-carboxylation of MGP's glutamate residues, which is a critical step for its function. nih.gov Once carboxylated, MGP can bind to calcium ions and hydroxyapatite crystals in the vasculature, thereby preventing their deposition in the arterial walls. nih.govfrontiersin.org Studies have demonstrated that MK-7 supplementation can reduce the levels of inactive, dephosphorylated-uncarboxylated MGP (dp-ucMGP), indicating an improved activation of this protective protein. researchgate.netfirstwordpharma.com

Study TypeParticipantsMK-7 InterventionOutcome on MGPReference
Randomized Controlled TrialHealthy adults (40-65 years)180 µ g/day and 360 µ g/day for 12 weeksDose-dependent reduction in circulating dp-ucMGP researchgate.net
Randomized Dose-Finding StudyChronic hemodialysis patients360, 720, or 1080 µg thrice weekly for 8 weeksDose-dependent reduction in dp-ucMGP firstwordpharma.com

Signal Transduction Pathway Modulation

Beyond its role as a cofactor, this compound has been shown to modulate various signal transduction pathways, influencing cellular processes like proliferation, differentiation, and inflammation. nih.govnih.gov

PI3K/AKT Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell survival, growth, and proliferation. nih.gov Research suggests that this compound can influence this pathway. For instance, vitamin K2 has been shown to exert a protective effect in neural cells by regulating the PI3K-associated signaling pathway. researchgate.net Furthermore, Growth Arrest-Specific 6 (Gas6), a vitamin K-dependent protein, can activate the PI3K/Akt pathway, which is involved in preventing apoptosis. mdpi.com Some studies indicate that MK-7 may activate the PI3K/AKT pathway to attenuate excessive autophagy and reduce inflammation and apoptosis in certain cellular contexts. mdpi.com

MAP Kinase Pathway

The Mitogen-Activated Protein (MAP) Kinase pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and stress responses. This compound has been implicated in the modulation of this pathway. nih.govnih.gov Vitamin K has been shown to stimulate the MAP kinase signaling pathway, which is associated with promoting cell survival. researchgate.net

JAK/STAT Pathway

This compound has been shown to interact with the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. nih.govnih.gov In the cytosol, reactive oxygen species (ROS) can activate the JAK/STAT pathway, leading to the transcription of pro-apoptotic proteins. researchgate.net Research suggests that MK-7 can abrogate apoptosis by inhibiting caspase-3, an executioner caspase in the apoptotic cascade that can be activated downstream of the JAK/STAT pathway. researchgate.net The mechanistic basis for the disease-modulating effects of MK-7 is mediated through various signal transduction pathways, including the JAK/STAT pathway. nih.govnih.gov

NF-κB Signaling Pathway Suppression

A significant mechanism of this compound action involves the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway. oatext.comoatext.comresearchgate.net This pathway is crucial for the formation of osteoclasts, the cells responsible for bone resorption, and it also acts as a potent antagonist to the differentiation of osteoblasts, the cells that form new bone. oatext.comresearchgate.net

MK-7 has been demonstrated to down-regulate both basal and cytokine-induced NF-κB activation in a manner that is independent of its traditional role in γ-carboxylation. researchgate.net It achieves this by increasing the expression of IκB mRNA, a key inhibitor of NF-κB. researchgate.net This suppression of NF-κB signaling has been observed in both osteoblasts and osteoclasts, contributing to a dual effect of promoting bone formation and inhibiting bone resorption. oatext.comoatext.com

Furthermore, MK-7 can counteract the negative effects of inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Receptor Activator of Nuclear Factor-κB Ligand (RANKL), which are known activators of the NF-κB pathway. oatext.comoatext.comresearchgate.net By suppressing this pathway, MK-7 also reduces the expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). mdpi.com

Ca2+- and Cyclic AMP-Dependent Signaling

This compound influences cellular processes through its interaction with calcium (Ca2+) and cyclic adenosine (B11128) monophosphate (cAMP)-dependent signaling pathways. oatext.com Research has shown that MK-7 can suppress the increase in osteoclast-like cell formation induced by parathyroid hormone (PTH) or prostaglandin (B15479496) E2 (PGE2). nih.gov

The inhibitory action of MK-7 on osteoclastogenesis appears to be partly mediated through the suppression of protein kinase C (PKC) signaling. nih.gov However, studies have indicated that MK-7 does not inhibit osteoclastogenesis that is stimulated by cyclic AMP-dependent signaling in bone marrow cell cultures. oatext.com Conversely, the decrease in the number of mature osteoclasts induced by MK-7 was found to be mediated in part through the suppressive action of MK-7 on the pathways of Ca2+- and cyclic AMP-dependent signaling. oatext.com This effect was abolished by inhibitors of Ca2+-dependent protein kinases, suggesting a crucial role for calcium signaling in the anti-resorptive actions of MK-7. nih.gov

Gas6/TAM Signaling

The beneficial effects of this compound extend to the nervous system, where it interacts with the Growth arrest-specific 6 (Gas6)/TAM signaling pathway. biomedres.us Gas6 is a vitamin K-dependent protein, and its activation through γ-carboxylation is facilitated by MK-7. researchgate.net Activated Gas6 binds to the AXL receptor tyrosine kinase (a member of the TAM family), initiating downstream signaling cascades such as the phosphoinositide 3-kinase/protein kinase B (PI3K/AKT) pathway. researchgate.net This signaling is crucial for cell survival, chemotaxis, and mitogenesis. mdpi.com The Gas6/TAM pathway is one of the key signal transduction pathways through which MK-7 is thought to exert its ameliorative effects in conditions like peripheral neuropathy. biomedres.us

CXCR4/NLRP3 Inflammasome Signaling

This compound has been implicated in the modulation of the C-X-C motif chemokine receptor 4 (CXCR4)/NLR family pyrin domain containing 3 (NLRP3) inflammasome signaling pathway. biomedres.us In neuropathic pain models, the upregulation of CXCR4 can lead to the activation of the NLRP3 inflammasome. researchgate.net This, in turn, results in the release of pro-inflammatory cytokines like IL-1β. biomedres.us Research suggests that MK-7 can inhibit the production of IL-1β, thereby potentially alleviating neuropathic pain by modulating this inflammatory cascade. biomedres.us Furthermore, in aged rats, administration of vitamin K2, including MK-7, has been shown to suppress the expression of NLRP3 and caspase-1 in the brain. mdpi.com

Gene Expression Modulation

This compound plays a significant role in regulating the expression of various genes, particularly those involved in bone metabolism. oatext.comnih.gov This modulation of gene expression is a key mechanism through which MK-7 influences cellular functions in osteoblasts. oatext.com

Regulation of Osteoblast-Specific Genes

Studies on osteoblastic cells, such as the MC3T3-E1 cell line, have revealed that this compound can directly influence the expression of several key genes related to bone formation and remodeling. nih.govglpbio.comnih.gov

MK-7 has been shown to stimulate the mRNA expression of:

Osteocalcin (OC): A crucial non-collagenous protein in the bone matrix, synthesized by osteoblasts. oatext.comglpbio.comnih.govresearchgate.net

Osteoprotegerin (OPG): A decoy receptor that inhibits osteoclast differentiation and activity. oatext.comglpbio.comnih.govresearchgate.net

Receptor Activator of Nuclear Factor-κB Ligand (RANKL): A key factor for the formation and activation of osteoclasts. oatext.comglpbio.comnih.govresearchgate.net

Receptor Activator of Nuclear Factor-κB (RANK): The receptor for RANKL. oatext.comnih.govresearchgate.net

Tenascin C: An extracellular matrix glycoprotein (B1211001) that promotes the differentiation of osteoblastic cells. nih.govglpbio.comfrontiersin.org

Bone Morphogenetic Protein 2 (BMP2): A growth factor that induces bone and cartilage formation. nih.govglpbio.comfrontiersin.org

The upregulation of these genes by MK-7 suggests its role in promoting osteoblastic differentiation and function. nih.govresearchgate.net For instance, the increased expression of Tenascin C is thought to be mediated through the BMP2 pathway, which plays a role in autocrine signaling. nih.govfrontiersin.org The elevated BMP2 mRNA expression leads to a higher level of phosphorylated Smad1, a downstream signaling molecule in the BMP pathway. nih.govnih.gov

Interestingly, while MK-7 upregulates many osteoblast-specific genes, it has been found to downregulate the expression of others, such as biglycan (B1168362) and butyrophilin. glpbio.comfrontiersin.org

Table 1: Effects of this compound on Osteoblast-Specific Gene Expression

Gene Effect of this compound Cell Line Key Finding
Osteocalcin (OC) Upregulation of mRNA and protein levels MC3T3-E1 Stimulates osteoblastic differentiation. nih.govresearchgate.net
Osteoprotegerin (OPG) Upregulation of mRNA expression MC3T3-E1 May contribute to the inhibition of bone resorption. glpbio.comnih.gov
RANKL Upregulation of mRNA and protein levels MC3T3-E1 Complex role, as it also promotes osteoclastogenesis. nih.govresearchgate.net
RANK Upregulation of mRNA and protein levels MC3T3-E1 Enhances cellular response to RANKL. nih.govresearchgate.net
Tenascin C Upregulation of mRNA and protein levels MC3T3-E1 Promotes osteoblastic differentiation. nih.govglpbio.com
BMP2 Upregulation of mRNA expression MC3T3-E1 Induces bone formation and upregulates Tenascin C. nih.govglpbio.com
Biglycan Downregulation of mRNA expression MC3T3-E1 Suggests a selective regulatory role of MK-7. glpbio.comfrontiersin.org
Butyrophilin Downregulation of mRNA expression MC3T3-E1 Further indicates the specific nature of MK-7's gene regulation. glpbio.comfrontiersin.org

Suppression of Genes Associated with Neurodegeneration (e.g., PSEN1, BACE1)

This compound has demonstrated a capacity to modulate genes implicated in the pathology of neurodegenerative diseases. mdpi.com In studies utilizing human neuroblastoma cells (SK-N-BE) as a preliminary model, treatment with a reduced form of this compound (MK7R) was associated with the downregulation of genes central to the amyloidogenic pathway. mdpi.comresearchgate.netnih.govnih.gov Specifically, a significant reduction in the expression of Presenilin 1 (PSEN1) and Beta-secretase 1 (BACE1) was observed. mdpi.comnih.govnutraceuticalbusinessreview.com These genes encode for proteins that are key components of the γ-secretase complex, which is responsible for cleaving the amyloid precursor protein (APP) to produce amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease. nih.govtandfonline.com The observed decrease in both the mRNA and protein levels of PSEN1 following MK-7 treatment suggests an interference with the amyloidogenic process at the genetic level. researchgate.netnih.gov This suppressive action points to a potential neuroprotective role for MK-7 by hindering the molecular machinery of neurodegeneration. tandfonline.comnutritionaloutlook.com

Upregulation of Genes Protecting Against Amyloid Formation (e.g., ADAM10, ADAM17)

In contrast to its effect on pro-amyloidogenic genes, this compound actively upregulates genes that promote the non-amyloidogenic processing of APP. mdpi.com Research has shown that treatment with MK-7 leads to an increase in the expression of ADAM Metallopeptidase Domain 10 (ADAM10) and ADAM Metallopeptidase Domain 17 (ADAM17). researchgate.netnih.govnih.gov These enzymes, known as α-secretases, cleave APP within the Aβ sequence, which prevents the formation of Aβ peptides and instead produces a soluble, neuroprotective fragment known as sAPPα. mdpi.comnih.gov The enhanced activity of ADAM10 and ADAM17 results in increased secretion of sAPPα, thereby reducing the generation of toxic Aβ. mdpi.comnih.gov At the protein level, the upregulation was particularly evident for ADAM17 in cells treated with the reduced form of MK-7. mdpi.comnih.gov This dual action—suppressing the amyloidogenic pathway while promoting the non-amyloidogenic pathway—highlights a significant mechanism through which MK-7 may exert a protective effect against amyloid formation. nutraceuticalbusinessreview.comtandfonline.com

Modulation of Genes Associated with Neuroinflammation (e.g., IL-1β, IL-6, TNF-α)

This compound has been shown to modulate inflammatory signaling pathways, a key component of neurodegeneration. mdpi.commdpi.com Studies have demonstrated that MK-7 can suppress the expression of major pro-inflammatory cytokines. nih.gov In human neuroblastoma cells, treatment with a reduced form of MK-7 resulted in a significant decrease in the gene expression of Interleukin-1 beta (IL-1β) and Interleukin-6 (IL-6). mdpi.comresearchgate.netnih.govtandfonline.com This effect is believed to be mediated through the inhibition of the NF-κB signaling pathway, which is crucial for the transcription of these inflammatory genes. nih.govresearchgate.net

Further evidence comes from studies on animal models and different cell types. In naturally aging rats, long-term administration of MK-7 led to the suppression of IL-1β, IL-6, and Tumor Necrosis Factor-alpha (TNF-α) gene expression in the brain. mdpi.com Similarly, MK-7 has been observed to reduce the production of these cytokines in human monocyte-derived macrophages and to suppress neuroinflammation in glial cells under stress conditions. mdpi.comresearchgate.net The consistent downregulation of these key inflammatory mediators across different models underscores the anti-neuroinflammatory potential of this compound. ekb.egresearchgate.net

Modulation of MicroRNAs

The regulatory effects of this compound may also extend to microRNAs (miRNAs), which are small, non-coding RNA molecules that play a crucial role in post-transcriptional gene regulation by causing the degradation or translational repression of messenger RNAs (mRNAs). nih.govfrontiersin.org The potential for vitamin K2 to induce epigenetic effects through the modulation of miRNA expression is an emerging area of scientific inquiry. nih.gov While direct, extensive evidence for MK-7's modulation of specific miRNAs in the context of neurodegeneration is still being established, its known influence on complex signaling pathways suggests a plausible interaction. nih.gov For instance, research in hepatocellular carcinoma has explored the relationship between vitamin K2, mitochondrial DNA, and the master hypoxamir, miRNA-210, indicating a role for vitamin K2 in cellular processes regulated by miRNAs under hypoxic conditions. researchgate.net The capacity of vitamin K2 to influence fundamental cellular pathways like NF-κB, which are themselves regulated by miRNAs, further suggests a potential for indirect or direct modulation of miRNA expression and function. nih.gov

Cellular Processes and Functions

This compound plays a significant anabolic role in bone tissue by directly stimulating cellular activities in osteoblasts, the cells responsible for bone formation. nih.gov A primary mechanism for this effect is the stimulation of protein synthesis. oatext.comoatext.commendeley.com In-vitro studies using osteoblastic MC3T3-E1 cells have demonstrated that MK-7 significantly increases total protein content, including the synthesis of the key bone protein osteocalcin. nih.govnih.gov This stimulatory effect on protein production is fundamental to its role in bone matrix formation. oatext.com The anabolic effect of MK-7 was shown to be completely blocked by the presence of cycloheximide, a known inhibitor of protein synthesis, which confirms that the observed increase in bone formation markers is dependent on active protein synthesis. nih.gov This evidence clearly indicates that MK-7 directly enhances the functional capacity of osteoblasts to produce the proteins necessary for building bone tissue. nih.govoatext.com

Data Tables

Table 1: Summary of Gene Modulation by this compound in Neurological Models

GeneProtein Product/FunctionEffect of this compoundAssociated ProcessSource(s)
PSEN1 Presenilin 1 (γ-secretase component)Downregulation/SuppressionNeurodegeneration (Amyloidogenic Pathway) mdpi.comresearchgate.netnih.gov
BACE1 Beta-secretase 1 (β-secretase)Downregulation/SuppressionNeurodegeneration (Amyloidogenic Pathway) mdpi.comresearchgate.netnih.gov
ADAM10 α-secretaseUpregulation/InductionNeuroprotection (Non-amyloidogenic Pathway) mdpi.comnih.govtandfonline.com
ADAM17 α-secretase (TACE)Upregulation/InductionNeuroprotection (Non-amyloidogenic Pathway) mdpi.comnih.govtandfonline.com
IL-1β Interleukin-1 betaDownregulation/SuppressionNeuroinflammation mdpi.comtandfonline.commdpi.com
IL-6 Interleukin-6Downregulation/SuppressionNeuroinflammation mdpi.comtandfonline.commdpi.com
TNF-α Tumor Necrosis Factor-alphaDownregulation/SuppressionNeuroinflammation mdpi.comnih.gov

Table 2: Effect of this compound on Osteoblastic Cells

Cellular ProcessKey Proteins InvolvedObserved Effect of this compoundSource(s)
Protein Synthesis Osteocalcin, various matrix proteinsStimulation/Increase nih.govoatext.commendeley.com
Gene Expression Osteocalcin (OC), Osteoprotegerin (OPG)Upregulation nih.gov

Regulation of Osteoblastic Bone Formation and Osteoclastic Bone Resorption

This compound (MK-7), a subtype of vitamin K2, plays a significant role in bone metabolism by modulating the activities of osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). oatext.comnih.gov This regulation is crucial for maintaining bone homeostasis, and its disruption contributes to conditions like osteoporosis. oatext.comjst.go.jp

MK-7 stimulates osteoblastic bone formation through several mechanisms. It promotes the synthesis of proteins in osteoblastic cells, including osteocalcin. oatext.com A key function of vitamin K, including MK-7, is to act as a cofactor for the enzyme γ-glutamyl carboxylase. frontiersin.org This enzyme converts specific glutamate (Glu) residues on proteins like osteocalcin into γ-carboxyglutamate (Gla). frontiersin.org These Gla residues are essential for the calcium-binding capacity of osteocalcin, facilitating bone mineralization. oatext.comfrontiersin.org Studies have shown that MK-7 supplementation increases the carboxylation of circulating osteocalcin. plthealth.comresearchgate.net Furthermore, MK-7 has been observed to increase the expression of osteoblastic markers such as alkaline phosphatase (ALP), Runx2, and Osterix, and to stimulate the differentiation of osteoblast precursor cells into mineralizing osteoblasts. mdpi.com It also enhances the expression of genes like osteocalcin, osteoprotegerin (OPG), and Receptor Activator of Nuclear Factor-κB Ligand (RANKL) in osteoblastic cells. oatext.comresearchgate.net

Concurrently, MK-7 suppresses osteoclastic bone resorption. oatext.comjst.go.jp It inhibits the formation of osteoclast-like cells and has been shown to be more potent than menaquinone-4 (MK-4) in this regard. oatext.comspandidos-publications.comnih.gov A primary mechanism for this is the inhibition of the nuclear factor-κB (NF-κB) signaling pathway, which is crucial for osteoclast formation. oatext.commdpi.comresearchgate.net MK-7 down-regulates both basal and cytokine-induced NF-κB activation. oatext.com Specifically, it antagonizes the activation of NF-κB induced by RANKL, a key cytokine in osteoclastogenesis. oatext.comresearchgate.netnih.gov By upregulating OPG, a decoy receptor for RANKL, MK-7 further inhibits bone resorption. nih.govfrontiersin.org The inhibition of RANKL-induced osteoclastogenesis by MK-7 is dose-dependent. spandidos-publications.comresearchgate.net

Table 1: Effects of this compound on Bone Metabolism

Cellular Process Key Molecular Targets/Pathways Outcome
Osteoblastic Bone Formation ↑ γ-carboxylation of osteocalcin oatext.comfrontiersin.org Enhanced bone mineralization
↑ Protein synthesis (e.g., osteocalcin) oatext.com Increased bone matrix formation
↑ Gene expression (osteocalcin, OPG, RANKL) oatext.comresearchgate.net Promotion of osteoblast differentiation and function
↑ Collagen production nih.gov Improved bone quality
Osteoclastic Bone Resorption ↓ NF-κB signaling pathway oatext.commdpi.comresearchgate.net Inhibition of osteoclast formation
↓ RANKL-induced osteoclastogenesis oatext.comresearchgate.netnih.gov Reduced bone resorption
↑ Osteoprotegerin (OPG) expression nih.govfrontiersin.org Neutralization of RANKL activity

Anti-amyloidogenic Effects (decreased production and aggregation of Aβ)

This compound has demonstrated significant anti-amyloidogenic properties, suggesting a potential role in the context of Alzheimer's disease. ajol.infoajol.info The pathology of Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. mdpi.com These plaques are formed from the aggregation of Aβ peptides, which are produced by the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase. mdpi.com

In vitro studies have shown that MK-7 can effectively decrease the production of Aβ. ajol.infoajol.info Treatment of cells with MK-7 resulted in a significant reduction in the amount of Aβ secreted. ajol.info This effect was associated with a decreased expression of β-secretase and a subsequent reduction in the production of the sAPPβ fragment, which is a product of β-secretase activity. ajol.infoajol.info Importantly, MK-7 did not significantly affect the expression or activity of ADAM10, a key α-secretase that cleaves APP in a non-amyloidogenic pathway. ajol.infoajol.info

Beyond reducing Aβ production, MK-7 also inhibits the aggregation of Aβ peptides into oligomers and fibrils. ajol.infoajol.info The aggregation of Aβ is a critical step in the formation of neurotoxic plaques. biomolther.org Thioflavin T assays, which measure amyloid fibril formation, have shown that MK-7 decreases Aβ aggregation in a dose-dependent manner. ajol.infoajol.info These findings indicate that MK-7 exerts its anti-amyloidogenic effects through a dual mechanism: reducing the generation of Aβ peptides and hindering their assembly into larger, pathological aggregates. ajol.infoajol.info

Neuroprotective Effects against Amyloid-beta Cytotoxicity (e.g., via PI3K-associated signaling, inhibition of caspase-3-mediated apoptosis)

This compound exhibits neuroprotective properties against the cytotoxic effects of amyloid-beta (Aβ). nih.gov The accumulation of Aβ is a central event in Alzheimer's disease, leading to neuronal damage and cognitive decline. nih.gov

One of the proposed mechanisms for MK-7's neuroprotective action involves the activation of the PI3K/Akt signaling pathway. nih.gov This pathway is crucial for promoting cell survival and inhibiting apoptosis (programmed cell death). Vitamin K2 has been shown to protect neural cells from Aβ-induced toxicity. nih.gov

Furthermore, vitamin K2, including its forms like MK-4 which can be converted from MK-7, is involved in the synthesis of sphingolipids. nih.govmdpi.com Sphingolipids are vital components of brain cell membranes and participate in critical cellular processes such as signaling, proliferation, differentiation, and survival. nih.gov Alterations in sphingolipid metabolism have been linked to age-related cognitive decline and neurodegenerative disorders. nih.gov

Vitamin K also activates vitamin K-dependent proteins in the nervous system, such as the Growth arrest-specific 6 (Gas6) protein. nih.govnih.gov Gas6 has anti-apoptotic, mitogenic, and myelinating activities, contributing to the maintenance of cerebral homeostasis. nih.gov By activating these protective pathways, MK-7 may help to counteract the neurotoxic cascade initiated by Aβ. The inhibition of caspase-3-mediated apoptosis is another potential neuroprotective mechanism, as caspases are key executioners of apoptosis.

Inhibition of Pro-inflammatory Mediators

This compound has been shown to possess anti-inflammatory properties by inhibiting the production of various pro-inflammatory mediators. nih.govnih.gov Chronic inflammation is implicated in a wide range of diseases, and the ability of MK-7 to modulate the inflammatory response is a key aspect of its biological activity.

Research has demonstrated that MK-7 can suppress the expression and production of several key pro-inflammatory cytokines. europeanreview.orgnih.gov In vitro studies using human monocyte-derived macrophages have shown that pretreatment with MK-7 effectively inhibits the production of tumor necrosis factor-alpha (TNF-α), interleukin-1α (IL-1α), and interleukin-1β (IL-1β) upon stimulation with Toll-like receptor (TLR) agonists. nutraingredients.com Similarly, in hypoxic astrocytes, MK-7 pretreatment dose-dependently reduced the upregulation of interleukin-6 (IL-6), TNF-α, CC-chemokine ligand 2 (CCL2), and CXC-chemokine ligand 10 (CXCL10). europeanreview.orgnih.gov

The primary mechanism underlying these anti-inflammatory effects appears to be the inhibition of the nuclear factor-κB (NF-κB) signaling pathway. mdpi.comresearchgate.netresearchgate.net NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in the inflammatory response. researchgate.net MK-7 has been shown to suppress the activation of NF-κB signaling pathways that are triggered by inflammatory stimuli like TNF-α and lipopolysaccharide (LPS). oatext.comresearchgate.netresearchgate.net This inhibition of NF-κB activation leads to a downstream reduction in the synthesis of pro-inflammatory cytokines. researchgate.netresearchgate.net The anti-inflammatory actions of menaquinones are often attributed to their side chains and are independent of the γ-carboxylation process. researchgate.netresearchgate.net

Table 2: Inhibition of Pro-inflammatory Mediators by this compound

Cell Type Inflammatory Stimulus Inhibited Pro-inflammatory Mediators Proposed Mechanism
Human Monocyte-Derived Macrophages Toll-like receptor (TLR) agonists TNF-α, IL-1α, IL-1β nutraingredients.com Inhibition of NF-κB signaling researchgate.net
Hypoxic Astrocytes Hypoxia IL-6, TNF-α, CCL2, CXCL10 europeanreview.orgnih.gov Not fully elucidated, but likely involves NF-κB inhibition
Murine Macrophages (RAW 264.7) Lipopolysaccharide (LPS) IL-6, TNF-α mdpi.com Inhibition of NF-κB signaling researchgate.net

Effects on Cell Survival, Chemotaxis, Mitogenesis, and Cell Growth

This compound is involved in a variety of fundamental cellular processes, including cell survival, chemotaxis, mitogenesis, and the regulation of cell growth. nih.govmdpi.com These effects are mediated through the activation of vitamin K-dependent proteins and other signaling pathways.

A key player in these functions is the Growth Arrest-Specific 6 (Gas6) protein, a vitamin K-dependent protein that is actively involved in the central and peripheral nervous systems. researchgate.net Gas6 has been shown to promote cell survival, chemotaxis (the directed movement of cells), and mitogenesis (the induction of cell division). nih.govresearchgate.net Protein S, another vitamin K-dependent protein, also contributes to cell survival in the brain. mdpi.com

In the context of bone health, while MK-7 stimulates the differentiation of osteoblasts, its effect on their proliferation (cell growth) can vary. oatext.com Some studies have reported that MK-7 has little effect on the proliferation of osteoblastic cells in the short term, but may suppress it over longer periods as the cells differentiate. oatext.comresearchgate.net Conversely, other research suggests that MK-7 can increase cellular migration and proliferation in mesenchymal stem cells undergoing osteogenesis. frontiersin.org

MK-7 is also implicated in cell cycle regulation. rsc.org It has been noted to potentially override cell cycle regulation by p21 during osteogenesis. frontiersin.org In some cancer cell lines, vitamin K2 has been shown to inhibit growth by inducing apoptosis and cell cycle arrest. mdpi.comaacrjournals.org Furthermore, MK-7 may influence the expression of growth factors, such as insulin-like growth factor 1, which is involved in inducing vascular endothelial growth factors (VEGF). oatext.com

Comparative Biochemistry and Isomeric Considerations

Comparison with Phylloquinone (Vitamin K1) and Other Menaquinones (MK-4, MK-9)

The biochemical and physiological properties of Menaquinone-7 (B21479) are distinct from those of phylloquinone and other menaquinones, impacting how the body absorbs, transports, and utilizes them.

The absorption and bioavailability of vitamin K forms vary significantly depending on their chemical structure and dietary source. mdpi.comnih.gov this compound generally demonstrates superior absorption and bioavailability compared to phylloquinone (K1). mdpi.comcambridge.org While the absorption rate of free phylloquinone from supplements can be high, its absorption from plant-based foods is significantly lower because it is tightly bound to chloroplasts in green leafy vegetables. nih.gov In contrast, menaquinones, often found in fatty foods like fermented dairy and animal products, are absorbed more efficiently. cambridge.orgoup.com

Studies have shown that after ingestion, serum concentrations of MK-7 can be tenfold higher than those of K1. mdpi.com For instance, one study noted that while both K1 and MK-7 are absorbed within hours, MK-7 leads to more stable and significantly higher blood levels. menatto.com After 24 hours, the availability of MK-7 is 2.5 times better than K1, and this increases to 6-fold better when measured over a longer period. researchgate.net

Compared to other menaquinones, MK-7 also stands out. Research indicates that MK-4 from food sources has poor bioavailability and does not significantly increase serum MK-4 levels. nih.govspringermedizin.de In a study comparing single doses of MK-4 and MK-7, MK-7 was well-absorbed and detected in the serum for up to 48 hours, whereas MK-4 was not detectable at any time point. springermedizin.de Longer-chain menaquinones like MK-9 are poorly absorbed due to their high lipophilicity, although they have a long half-life. mdpi.com

Table 1: Comparative Bioavailability of Vitamin K Forms

Vitamin K FormKey Bioavailability CharacteristicsSupporting Evidence
This compound (MK-7) Excellent absorption; postprandial serum concentrations can be 10-fold higher than K1. Significantly better accumulation in serum compared to K1 and MK-4. mdpi.comnih.govmenaq7.com
Phylloquinone (K1) Absorption from food (e.g., spinach) is low (4-17% of a supplement). Bioavailability is improved when consumed with fat but remains lower than MK-7. nih.govoup.com
Menaquinone-4 (MK-4) Poor bioavailability from food; does not significantly increase serum MK-4 levels after nutritional intake. Quickly disappears from circulation. mdpi.comnih.govspringermedizin.demenaq7.com
Menaquinone-9 (MK-9) Poorly absorbed due to high lipophilicity, despite a long half-life. mdpi.com

Following absorption, vitamin K vitamers are transported via lipoproteins and distributed to various tissues, exhibiting distinct patterns of uptake. nih.govfoodandnutritionresearch.net Phylloquinone is primarily transported by triglyceride-rich lipoproteins and is preferentially taken up and stored by the liver, where it is involved in synthesizing coagulation factors. mdpi.comwearefeel.commdpi.com

In contrast, long-chain menaquinones, including MK-7 and MK-9, are redistributed in the circulation via low-density lipoproteins (LDL). nih.govgoogle.com This different transport mechanism allows them to remain in circulation longer, facilitating greater uptake by extrahepatic tissues such as bone, blood vessels, and the pancreas. mdpi.comwearefeel.comnutraingredients-usa.com This wider distribution is why MK-7 is considered particularly important for cardiovascular and bone health. nih.govspringermedizin.dewearefeel.com

Menaquinone-4 is also found in various tissues. mdpi.com The body can convert phylloquinone into MK-4 in tissues like the cerebrum, pancreas, and testes. nih.gov In some human tissues, such as the brain and kidney, MK-4 concentrations can exceed those of phylloquinone. nih.gov However, studies in rats suggest that dietary MK-7 is a better supplier of MK-4 to extrahepatic tissues than dietary MK-4 itself. springermedizin.de Rat studies also show that MK-7 tends to accumulate mainly in the liver, spleen, and adrenal gland. nih.govjst.go.jp

The biological potency and efficacy of vitamin K forms are closely linked to their circulating half-life. This compound has a remarkably long half-life of about 3 days (72 hours). magnesia.deperformancelab.comwearefeel.com This is substantially longer than that of phylloquinone (K1) and MK-4, which have half-lives of only a few hours (approximately 1-2 hours for K1 and less than 24 hours for MK-4). nih.govmdpi.commagnesia.deperformancelab.com

This extended half-life means MK-7 remains biologically active in the body for a longer period, leading to more stable serum levels and better accumulation with daily intake. menatto.commenaq7.comrejuvenation-science.com Consequently, MK-7 can more effectively activate vitamin K-dependent proteins outside the liver. nih.gov For example, the dose of MK-7 required to decrease uncarboxylated osteocalcin (B1147995) (a marker of vitamin K status in bone) is significantly lower than for MK-4. mdpi.comhogrefe.com Similarly, MK-7 affects the blood coagulation system at a dose three to four times lower than vitamin K1. nih.govmdpi.com

Table 2: Comparative Half-life of Vitamin K Forms

Vitamin K FormApproximate Half-lifeReference
This compound (MK-7) ~72 hours (3 days) magnesia.deperformancelab.comwearefeel.com
Phylloquinone (K1) ~1-2 hours magnesia.dewearefeel.com
Menaquinone-4 (MK-4) <24 hours nih.govmdpi.comperformancelab.com
Menaquinone-9 (MK-9) ~60 hours performancelab.com

Beyond its role as a cofactor for carboxylation, some menaquinones exhibit unique biological actions. Menaquinone-4, in particular, has been shown to have specific functions related to gene activation. Research indicates that MK-4 can activate the pregnane (B1235032) X receptor (PXR), a nuclear receptor that regulates the expression of genes involved in drug metabolism and bone homeostasis. mdpi.com

In human intestinal cells, MK-4 treatment has been found to significantly increase the mRNA levels of genes such as multidrug resistance 1 (MDR1) and Cytochrome P450 3A4 (CYP3A4). mdpi.com This activation of PXR by MK-4 suggests a role in modulating cellular processes that is distinct from the classical vitamin K cycle. mdpi.com This specific gene regulatory function is considered a unique action of MK-4 that is not shared to the same extent by phylloquinone or MK-7. mdpi.com

Variations in Biological Potency and Half-life

Isomeric Considerations and Biological Activity

The geometric structure, or isomerism, of the menaquinone molecule is a critical determinant of its biological function.

This compound can exist in different geometric forms known as cis and trans isomers. mdpi.comnih.gov The biological activity of MK-7 is almost exclusively attributed to its all-trans configuration. nutraingredients-usa.commdpi.comnih.gov This specific spatial arrangement of the isoprenoid side chain is what allows the molecule to function effectively as a cofactor for the enzyme γ-glutamyl carboxylase, which is essential for activating vitamin K-dependent proteins. menaq7.com

Cis isomers of MK-7 are considered biologically ineffectual or to have significantly reduced biological efficacy. mdpi.commolnar-institute.com Therefore, the presence of cis isomers in an MK-7 product essentially acts as an impurity, diluting its therapeutic effectiveness. mdpi.com The all-trans form is the naturally occurring and bioactive structure, making the isomeric purity of an MK-7 supplement a crucial quality parameter. nutraingredients-usa.commdpi.commenaq7.com

Impact of cis Isomers on Biological Activity

The biological activity of this compound (MK-7) is intrinsically linked to its three-dimensional structure, which is determined by the geometric configuration of its isoprenoid side chain. mdpi.com this compound can exist as two primary geometric isomers: the all-trans form and various cis forms. mdpi.com The all-trans isomer, which is the naturally occurring form, is characterized by a linear, straight isoprenoid chain. mdpi.com This linear structure is critical for its biological efficacy. In contrast, the presence of one or more double bonds in the cis configuration introduces a bend in the molecular structure, resulting in a non-linear shape. mdpi.commdpi.com

This structural difference is the primary reason for the significantly reduced biological activity of cis isomers. mdpi.com The altered, non-linear shape of cis-MK-7 impairs its ability to effectively interact with subcellular components, including vitamin K2-dependent proteins and enzymes. mdpi.comresearchgate.net Consequently, the biological functions that rely on these interactions are diminished. mdpi.com Research has consistently shown that the cis isomers of vitamin K are biologically ineffectual, possessing as little as 1% of the biological activity of the all-trans form. mdpi.commdpi.commolnar-institute.comnih.gov This renders cis isomers as functional impurities in MK-7 preparations, where the therapeutic value is dictated almost exclusively by the proportion of the all-trans isomer. mdpi.comnih.gov

Detailed research has sought to quantify the difference in efficacy between these isomers. A notable study investigated the comparative carboxylative efficacy of trans and cis MK-7 by evaluating their ability to activate the enzyme γ-glutamylcarboxylase (GGCX), which is essential for the function of vitamin K-dependent proteins. nih.gov The study utilized both western blot analysis and a cell-free HPLC system to measure GGCX activity. nih.gov

The findings demonstrated that the reduced form of trans-MK-7 (trans-MK7H2) had a significantly higher capacity to carboxylate vitamin K-dependent proteins. nih.gov While cis-MK-7 also demonstrated some carboxylative activity, it was to a much smaller extent. nih.govresearchgate.net Chromatographic analysis confirmed that the slight carboxylative activity of reduced cis-MK-7 was comparable to that of oxidized trans-MK-7 and reduced phylloquinone (K1H2), but markedly lower than that of reduced trans-MK-7. nih.govresearchgate.net

The data below summarizes key findings from this comparative research.

Table 1: Comparative Carboxylative Efficacy of this compound Isomers and Related Forms Data sourced from a 2022 study by Cirilli et al. investigating GGCX activity. nih.govresearchgate.net

Vitamin K FormRelative GGCX Activity (%)*Key Finding
trans this compound hydroquinone (B1673460) (trans MK7H2) 166% - 168%Demonstrates the highest carboxylative activity. researchgate.net
cis this compound hydroquinone (cis MK7H2) ~90%Shows significantly lower carboxylative activity compared to its trans counterpart. researchgate.net
Oxidized trans this compound ~88%Activity is comparable to the cis isomer, highlighting the importance of the reduced form for full bioactivity. researchgate.net
Phylloquinone hydroquinone (K1H2) Not specifiedActivity was found to be comparable to cis MK7H2. nih.gov

*Percentages represent GGCX activity relative to a baseline control.

Ultimately, the geometric configuration of this compound is a critical determinant of its biological function. The linear structure of the all-trans isomer allows for optimal interaction with enzymatic systems, whereas the bent structure of the cis isomers significantly compromises this ability, leading to a drastic reduction in bioactivity. mdpi.comresearchgate.netresearchgate.net Therefore, the isomer profile is a crucial quality marker for any MK-7 product, as its effectiveness is governed by the concentration of the bioactive all-trans form. mdpi.comwaikato.ac.nz

Analytical Methodologies for Menaquinone 7 Research

Chromatographic Techniques

Chromatography, a powerful separation technique, is widely employed for the analysis of menaquinone-7 (B21479). These methods separate MK-7 from other related compounds and matrix components, allowing for its precise identification and quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most established and commonly used technique for MK-7 analysis. sigmaaldrich.com It offers robust and reliable quantification in a variety of sample types.

Reverse-phase HPLC coupled with post-column reduction and fluorescence detection is a highly sensitive method for determining MK-7 and other vitamin K analogues. researchgate.net In this method, the non-fluorescent menaquinones are separated on a reverse-phase column and then chemically reduced to their fluorescent hydroquinone (B1673460) forms in a post-column reactor. nih.goveurofins.com

A common approach involves using a C18 column for separation. researchgate.netcapes.gov.br The post-column reduction is typically achieved using a zinc metal reductor. nih.goveurofins.com The resulting fluorescent derivatives are then detected by a fluorescence detector. Excitation and emission wavelengths are set to optimize the signal for different vitamin K forms. For MK-7, an excitation wavelength of 240 nm or 246 nm and an emission wavelength of 430 nm are commonly used. researchgate.netnih.govcapes.gov.br This method has been successfully applied to the analysis of MK-7 in plasma and serum, offering low detection limits, typically in the picogram range. researchgate.netnih.govcapes.gov.br For instance, one method reported a detection limit of 4 pg for MK-7. researchgate.netcapes.gov.br The mobile phase often consists of a mixture of solvents like methanol (B129727), 2-propanol, and acetonitrile, sometimes with the addition of zinc chloride and acetate (B1210297) buffers. nih.govijpsonline.com

Key Research Findings:

A method using a C18 column and post-column reduction with metallic zinc demonstrated high sensitivity for determining phylloquinone and menaquinones in animal products. eurofins.com

For plasma analysis, a method was developed using vitamin K analogs as internal standards, achieving recoveries greater than 92% and good correlation with LC-APCI/MS methods. researchgate.netcapes.gov.br

The use of a proprietary vitamin K derivative as an internal standard has been explored to improve accuracy in serum analysis. nih.gov

HPLC with Ultraviolet (UV) detection is a widely used method for the quantification of MK-7, particularly in fermentation products and dietary supplements. researchgate.netnih.gov This technique relies on the natural UV absorbance of the naphthoquinone ring in the MK-7 molecule. eurofins.com Detection is typically performed at wavelengths around 248 nm, 254 nm, or 268 nm. researchgate.netresearchgate.netacs.orgnih.gov

Various reverse-phase columns, such as C8 and C18, are employed for separation. researchgate.netacs.orgnih.gov The mobile phases are typically mixtures of organic solvents like methanol, ethanol (B145695), acetonitrile, 2-propanol, and n-hexane. researchgate.netacs.orgnih.gov Both isocratic and gradient elution modes can be used to achieve optimal separation. researchgate.netnih.gov These methods are valued for their simplicity, robustness, and cost-effectiveness, making them suitable for routine quality control. nih.govresearchgate.netacs.org

ColumnMobile PhaseFlow Rate (mL/min)Detection (nm)Retention Time (min)LOD (µg/mL)LOQ (µg/mL)Reference
Kinetex C8MeOH:EtOH:water (80:19.5:0.5, v/v/v)12682.180.030.10 acs.org
C18 Gemini2-propanol:n-hexane (2:1, v/v)0.52487.190.10.29 nih.gov
Lichrospher-100 RP-C18Water (pH 3.0):Methanol (1:1 v/v) & Acetonitrile (Gradient)1.22482.38--
C18Methanol:Acetonitrile (1:1)-2544.9-- researchgate.net

Table 1: Examples of HPLC-UV Methodologies for this compound Analysis.

Reverse Phase HPLC with Post-column Reduction and Fluorescence Detection

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. researchgate.netresearchgate.net This is achieved by using columns with smaller particle sizes (typically sub-2 µm). researchgate.netresearchgate.net

UPLC methods have been developed for the simultaneous determination of MK-7 and other fat-soluble vitamins, such as vitamin D3, in dietary supplements. researchgate.netmdpi.com These methods often utilize C18 columns and mobile phases consisting of methanol, water, and isopropanol. researchgate.net A study successfully separated vitamin D3 and MK-7 in under 5 minutes using a C18-PFP column. researchgate.net Another method simultaneously quantified two forms of vitamin D3 and two forms of vitamin K2 (MK-4 and MK-7), although the total runtime was longer, at over 35 minutes, to accommodate the separation of all four compounds. mdpi.com The high efficiency of UPLC also allows for the separation of various cis/trans isomers of MK-7. mdpi.com

Key Research Findings:

A UPLC method using an ACE Excel 2 C18-PFP column with a mobile phase of methanol/water and isopropyl alcohol achieved a runtime of 4.5 minutes for the simultaneous determination of vitamin D3 and MK-7. researchgate.net

A comprehensive UPLC method was developed to simultaneously determine calcitriol, cholecalciferol, menaquinone-4, and this compound in dietary supplements, with MK-7 having a retention time of 32.6 minutes. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry. This technique is particularly valuable for analyzing MK-7 in complex biological matrices where low concentrations are expected. nih.govcore.ac.uk

LC-MS methods have been successfully used to detect and measure MK-7 in foods like cheese. core.ac.uk One study used a C18 column with electrospray ionization (ESI) to measure phylloquinone, MK-4, and MK-7 in cheese samples. core.ac.uk While calibration curves were successfully obtained for phylloquinone and MK-4, challenges were encountered with the concentration-dependent response of MK-7 in that specific study. core.ac.uk

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for the highly sensitive and specific quantification of MK-7 in complex samples like human serum and cerebrospinal fluid. researchgate.netmdpi.comnih.govnih.govnih.gov This technique provides excellent specificity by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM), minimizing interference from the sample matrix. nih.govbevital.no

Several LC-MS/MS methods have been developed and validated for the determination of MK-7 along with other vitamin K forms. researchgate.netnih.govnih.gov These methods typically involve a sample preparation step, such as protein precipitation and liquid-liquid extraction, followed by analysis on a reverse-phase column coupled to a triple quadrupole mass spectrometer. researchgate.netmdpi.comthermofisher.com Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization sources used. researchgate.netthermofisher.com These methods can achieve very low limits of quantification, often in the sub-ng/mL range, making them suitable for clinical and nutritional research. mdpi.comnih.gov

MatrixSample PreparationColumnIonizationLOQReference
Human SerumProtein precipitation, Liquid-liquid extraction-APCI- researchgate.net
Human SerumLipase (B570770) incubation, Protein precipitation, Liquid-liquid extraction-ESI- scienceopen.com
Human SerumLiquid-liquid extraction (n-hexane)--0.01 ng/mL mdpi.com
Human Serum-Fluorinated reversed phase-- nih.gov
Human SerumProtein precipitation, Liquid-liquid extraction--0.10 ng/mL nih.gov

Table 2: Examples of LC-MS/MS Methodologies for this compound Analysis.

Spectroscopic Detection Methods

Spectroscopic methods are fundamental to the detection and quantification of MK-7, often coupled with chromatographic separation techniques like High-Performance Liquid Chromatography (HPLC).

The Diode Array Detector (DAD) is a powerful tool for quantifying this compound and its isomers. nih.gov Coupled with HPLC, a DAD detector can measure absorbance over a wide range of wavelengths simultaneously. researchgate.net This capability is instrumental in methods developed to separate and quantify multiple menaquinone isomers, including various cis/trans forms of MK-6 and MK-7. nih.govresearchgate.net

Research has shown that DAD is highly suitable for the quantification of MK-7 in dietary supplements. nih.gov Validation studies have demonstrated the high precision of this method, with an intraday precision of 0.8% and inter-day precision of 4.1%. nih.gov The detector exhibits a broad range of linearity, from its limit of quantification (LOQ) up to 250 µg/mL. nih.gov The recovery rates for MK-7 using DAD are high, typically ranging from 85% to 94.6%. nih.gov In combination with other detectors, DAD is used for the quantification of cis/trans isomers after their initial identification is performed by a more structurally informative technique like mass spectrometry. researchgate.netresearchgate.netmdpi.comnih.gov

Created by Gemini

ParameterFindingSource(s)
ApplicationQuantification of MK-7 and its cis/trans isomers in dietary supplements. nih.gov, researchgate.net
Linearity RangeLOQ to 250 µg/mL nih.gov
Precision (Intra-day)0.8% nih.gov
Precision (Inter-day)4.1% nih.gov
Recovery Rate85% - 94.6% nih.gov

High-Resolution Mass Spectrometry-Quadrupole Time-of-Flight (HRMS-QTOF) is an essential technique for the structural identification and confirmation of this compound and its related impurities. nih.govmdpi.com Its high mass resolution and accuracy make it ideal for identifying unknown substances in complex samples like dietary supplements. mdpi.com This method has been successfully used to identify numerous cis/trans isomers of both MK-7 and menaquinone-6 (MK-6). nih.govresearchgate.netnih.gov

While HRMS-QTOF provides invaluable structural information, it is often noted that its quantitative capabilities can be limited by a lower dynamic range and linearity compared to other detectors. nih.govresearchgate.net Therefore, it is frequently used in combination with other detectors, where QTOF performs the identification and confirmation, and a detector like DAD is used for quantification. nih.govresearchgate.netresearchgate.netmdpi.comnih.gov In studies of dietary supplements, HRMS-QTOF analysis has revealed that the content of the biologically active all-trans MK-7 is often lower than what is declared on the label, with a significant presence of various inactive cis-isomers. researchgate.netmdpi.com This highlights the importance of such high-resolution techniques in assessing the true quality and potential bioactivity of MK-7 products. researchgate.net

Created by Gemini

FeatureDescriptionSource(s)
Primary UseIdentification and structural confirmation of MK-7 and its cis/trans isomers. nih.gov, nih.gov, mdpi.com
Key AdvantageHigh mass resolution allows for precise identification in complex matrices. researchgate.net, mdpi.com
LimitationCan have low linearity, making it less suitable for quantification alone. nih.gov
Common ApplicationUsed in tandem with DAD; QTOF for identification, DAD for quantification. researchgate.net, researchgate.net, mdpi.com, nih.gov
Significant FindingRevealed discrepancies between labeled and actual all-trans MK-7 content in supplements. researchgate.net, mdpi.com

Ultraviolet (UV) detection is a widely used and robust method for the analysis of this compound, typically following separation by HPLC. The conjugated double bond system within the MK-7 structure makes it UV-active. asiapharmaceutics.info The absorbance maximum is approximately 248 nm, making this a common wavelength for detection. nih.govresearchgate.netresearchgate.netresearchgate.neteurofins.com

Different studies have optimized detection at various wavelengths to achieve the best signal and sensitivity for their specific analytical conditions. For instance, a rapid HPLC-UV method for determining MK-7 in fermentation broth selected a wavelength of 268 nm as it produced the best signal. acs.orgacs.org Other research has utilized wavelengths of 270 nm for the characterization of synthetic all-trans MK-7. nih.gov The choice of wavelength can be critical in complex matrices to minimize interference and maximize detection sensitivity. acs.org HPLC methods using UV detection have been developed with run times of less than 8 minutes, demonstrating their efficiency for routine analysis. nih.govresearchgate.net

Created by Gemini

WavelengthApplication ContextSource(s)
~248 nmGeneral HPLC analysis of MK-7 in various matrices, including nutraceuticals and microbial fermentation. nih.gov, researchgate.net, researchgate.net, researchgate.net, eurofins.com,
268 nmOptimized for best signal in a rapid HPLC-UV method for fermentation broth. acs.org, acs.org
270 nmUsed for the characterization of a synthetic all-trans MK-7 test article. nih.gov

Multidimensional Nuclear Magnetic Resonance (NMR) analysis is a definitive method for the structural elucidation of this compound isomers. bibliotekanauki.pl While chromatographic methods can separate isomers, NMR is necessary to determine the precise location of cis or trans bonds within the isoprenoid side chain. semanticscholar.org This is crucial because only the all-trans form of MK-7 is considered fully biologically active. researchgate.net

Research has demonstrated the importance of NMR in distinguishing between different chemical, conformational, and physical properties of cis and trans MK isomers. researchgate.netnih.gov The application of multidimensional NMR made it possible to identify the specific geometric isomer (E,Z3,E2,ω)-menaquinone-7 in dietary supplements. bibliotekanauki.pl The choice of solvent is critical in NMR analysis of MK-7 isomers; using benzene-d6 (B120219) (C6D6) as the NMR solvent was found to be essential for resolving overlapping signals that occur when using other common solvents like chloroform-d (B32938) (CDCl3). nih.govacs.org This improved separation in C6D6 is vital for the accurate evaluation of cis/trans mixtures. nih.govacs.org

UV Detection

Sample Preparation Techniques

Effective sample preparation is a prerequisite for accurate MK-7 analysis, designed to extract the compound from its matrix and remove interfering substances.

Enzymatic digestion is a key sample preparation technique, particularly for complex food and biological matrices where this compound is embedded within fats and lipids. foodstandards.gov.aufoodstandards.gov.au The process typically involves using enzymes like lipase to break down and metabolize the fat content of a product. nih.govresearchgate.netfoodstandards.gov.au This enzymatic hydrolysis releases the fat-soluble MK-7, allowing for its subsequent extraction with organic solvents. foodstandards.gov.au

This method is applicable for the quantification of total MK-7 in products such as foods for special medical purposes. foodstandards.gov.au In one method, samples are treated with a 1% (w/v) lipase solution to remove interfering lipids before extraction with a 2-propanol and n-hexane mixture. nih.govresearchgate.net Another protocol for homogenized samples involves adding a phosphate (B84403) buffer and 0.2 g of lipase, followed by incubation at 37°C for over two hours to ensure complete enzymatic digestion. umn.edu The use of lipase treatment has been successfully applied to degrade fats for the extraction of various vitamin K homologs, including MK-7, from different animal-based foods. researchgate.net This pre-treatment step is crucial for achieving accurate and reliable quantification in subsequent chromatographic analysis. nih.gov

Organic Solvent Extraction (e.g., n-hexane)

Organic solvent extraction is a primary method for isolating the lipophilic MK-7 molecule from different sample types. The choice of solvent is critical and often depends on the sample matrix. A common approach involves using a mixture of a polar and a non-polar solvent to effectively extract MK-7.

For instance, in the analysis of fermentation media, a 2-propanol:n-hexane (1:2 v/v) mixture has been successfully used. iaeng.org In this method, the sample is vigorously mixed with the solvent system, followed by centrifugation to separate the organic phase containing MK-7 from the aqueous phase and cell debris. iaeng.org Research has shown that the addition of n-hexane directly to the fermentation broth can enhance the total MK-7 production yield by as much as 1.7-fold. scribd.com

Other organic solvents are also employed, often in combination, to optimize extraction efficiency. These include isopropanol, ethanol, methanol, chloroform, and ethyl acetate. nih.govresearchgate.net Supercritical fluid extraction (SFE) with carbon dioxide, sometimes modified with a co-solvent like methanol, presents a more environmentally friendly alternative to traditional solvent extraction. researchgate.net One study demonstrated a recovery of 86.2% for this compound using an SFE-LC method compared to direct injection. researchgate.net

The general procedure for organic solvent extraction typically involves:

Homogenization of the sample with the chosen organic solvent or solvent mixture.

Agitation (e.g., vortexing, sonication) to ensure thorough mixing and facilitate the transfer of MK-7 into the organic phase.

Centrifugation to separate the layers and remove solid particles.

Collection of the organic supernatant.

Evaporation of the solvent, often under a stream of nitrogen, to concentrate the extract.

Reconstitution of the dried residue in a suitable solvent for subsequent analysis, commonly by High-Performance Liquid Chromatography (HPLC).

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used technique for sample clean-up and concentration of MK-7 from complex matrices, particularly biological fluids like plasma. cambridge.orgcambridge.orgbevital.no This method offers improved selectivity and can remove interfering substances that might affect subsequent chromatographic analysis. researchgate.netbevital.no

The principle of SPE involves passing a liquid sample through a solid adsorbent (the stationary phase), which retains the analyte of interest. Interfering compounds are washed away, and the purified analyte is then eluted with a suitable solvent. For MK-7 analysis, reversed-phase SPE cartridges, such as Oasis® HLB, are commonly employed. bevital.no

A typical SPE procedure for MK-7 from plasma includes the following steps:

Sample Pre-treatment: Plasma samples are often pre-treated, for example, by adding ethanol to precipitate proteins. bevital.no

Cartridge Conditioning: The SPE cartridge is conditioned with methanol and then water to activate the stationary phase.

Sample Loading: The pre-treated sample supernatant is loaded onto the conditioned cartridge.

Washing: The cartridge is washed with a weak solvent mixture (e.g., methanol/water with formic acid) to remove hydrophilic impurities while retaining MK-7. bevital.no

Elution: MK-7 is eluted from the cartridge using a stronger solvent mixture, such as methanol/isopropanol/hexane. bevital.no

Evaporation and Reconstitution: The eluate is evaporated to dryness and the residue is reconstituted in a solvent compatible with the analytical instrument. bevital.no

SPE is often used in conjunction with other extraction techniques, such as protein precipitation and liquid-liquid extraction, to achieve a high degree of sample purity, which is particularly important for sensitive analytical methods like LC-MS/MS. cambridge.orgcambridge.org

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is another fundamental technique for the extraction and purification of MK-7, especially from biological samples like human plasma. cambridge.orgcambridge.orgnih.gov LLE separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous/polar phase and an organic/non-polar phase. Given that MK-7 is a non-polar compound, it preferentially partitions into the organic solvent. cambridge.orgcambridge.org

Various organic solvents have been investigated for LLE of MK-7, including n-hexane, ethyl acetate, and methyl tert-butyl ether. cambridge.orgcambridge.org One study found that methyl tert-butyl ether under neutral conditions provided the highest extraction recovery for MK-7 from plasma. cambridge.orgcambridge.org

A standard LLE protocol for MK-7 extraction from plasma can be summarized as follows:

Plasma samples are mixed with an internal standard solution.

An appropriate organic solvent (e.g., methyl tert-butyl ether) is added to the sample. cambridge.org

The mixture is vortexed or shaken vigorously for several minutes to facilitate the transfer of MK-7 into the organic phase. cambridge.org

The sample is then centrifuged to achieve a clear separation between the aqueous and organic layers. cambridge.org

The organic supernatant containing the extracted MK-7 is carefully transferred to a clean tube. cambridge.org

The solvent is evaporated to dryness, typically under a stream of nitrogen gas at a controlled temperature. cambridge.org

The residue is redissolved in a suitable solvent for analysis.

LLE is valued for its simplicity, speed, and cost-effectiveness, making it a suitable choice for routine analysis. cambridge.orgcambridge.org For complex samples, LLE is sometimes used as part of a multi-step extraction procedure that may also include protein precipitation and SPE. cambridge.orgcambridge.org

Thermo-acidic Extraction

Thermo-acidic extraction is a robust method developed for the isolation of MK-7 from complex matrices like fermentation broths. acs.orgnih.gov This technique combines heat and acidic conditions to effectively break down microbial cells and release the intracellular MK-7, while simultaneously precipitating interfering proteins and other macromolecules. acs.orgresearchgate.net

One validated thermo-acidic extraction procedure involves the following steps:

A sample of the fermentation broth is mixed with 5% sulfuric acid (H₂SO₄) and ethanol. acs.orgnih.gov

The mixture is then subjected to ultrasonic treatment in a heated bath (e.g., 70°C) for a defined period, with intermittent shaking to enhance extraction efficiency. acs.org

Following the extraction, the mixture is centrifuged to separate the solid debris from the liquid extract containing MK-7. acs.org

This method has been shown to be highly effective and reproducible for MK-7 extraction from Bacillus subtilis fermentation broths. acs.orgnih.gov It offers advantages over enzymatic hydrolysis due to its shorter duration, fewer steps, and high reproducibility. acs.org The resulting extract can be directly analyzed by methods such as HPLC-UV without the need for derivatization. acs.orgnih.gov

Method Validation Parameters

To ensure the reliability and accuracy of analytical methods for MK-7 quantification, a thorough validation process is essential. This typically involves evaluating several key parameters as per guidelines from bodies like the International Council for Harmonisation (ICH).

Linearity and Calibration Curves

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range. This is established by creating a calibration curve . A calibration curve is a plot of the analytical signal (e.g., peak area in chromatography) versus the known concentrations of a series of standards.

For a method to be considered linear, the calibration curve should be a straight line, and this is typically quantified by the coefficient of determination (R²). An R² value close to 1.000 indicates a strong linear relationship. For MK-7 analysis, R² values are generally expected to be greater than 0.99. nih.govijpsonline.com

Research on various analytical methods for MK-7 has demonstrated excellent linearity over different concentration ranges:

An HPLC-UV method for fermentation broth showed linearity in the range of 0.10–18.00 μg/mL. acs.orgnih.gov

An LC-MS/MS method for plasma analysis demonstrated linearity with a correlation coefficient (R²) of 0.994. bevital.no

A UHPLC method for dietary supplements reported an R² ≥ 0.9990. researchgate.net

The linear range is crucial as it defines the concentrations over which the sample can be accurately quantified without dilution.

Specificity

The specificity of an analytical method is its ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In this compound (MK-7) analysis, specificity is crucial for distinguishing the all-trans isomer, which is the most biologically active form, from its cis isomers and other menaquinones like Menaquinone-6 (MK-6). mdpi.comnih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are primary techniques for establishing specificity. researchgate.net The specificity of an HPLC method can be confirmed by comparing the chromatograms of a standard MK-7 solution with those of the sample and a blank. mdpi.com The absence of interfering peaks at the retention time of MK-7 in the blank and sample chromatograms indicates method specificity. mdpi.com For instance, a developed HPLC-UV method demonstrated specificity by showing a single, well-resolved peak for MK-7 without interference from the matrix in fermented soybean extracts.

The use of different detectors enhances specificity. Diode-Array Detection (DAD) is often used for quantification, while more sophisticated detectors like Quadrupole Time-of-Flight (QTOF) mass spectrometry are ideal for identifying or confirming the quantified substances, including various cis/trans isomers. mdpi.com One study successfully used a combination of HPLC, UHPLC, and HRMS-QTOF detection to identify eleven different cis/trans isomers of MK-7 in dietary supplements. researchgate.net The resolution factor between adjacent peaks is also a key parameter; a resolution greater than 1.1 is generally considered acceptable. mdpi.com In one HPLC method, the resolution between MK-6 and MK-7 was found to be 1.77, indicating good specificity. mdpi.com

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov These parameters are critical for assessing the sensitivity of a method, especially given the low concentrations of MK-7 in some biological and food matrices. nih.gov

LOD and LOQ are typically determined based on the signal-to-noise (S/N) ratio, with LOD commonly defined as an S/N of 3 and LOQ as an S/N of 10. mdpi.com The values for LOD and LOQ vary significantly depending on the analytical technique and the sample matrix. For example, a rapid HPLC-UV method for determining MK-7 in fermentation broth reported an LOD of 0.03 μg/mL and an LOQ of 0.10 μg/mL. acs.orgresearchgate.net Another HPLC method for microbial fermentation samples had a slightly higher LOD of 0.1 µg/mL and an LOQ of 0.29 µg/mL. nih.govresearchgate.net In dietary supplements, methods have been validated with an LOQ of approximately 1 µg/mL. mdpi.comresearchgate.net More sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) can achieve even lower limits; one such method for serum samples reported an LOD of 0.01 ng/mL. nih.gov

The following table summarizes LOD and LOQ values for this compound from various research findings.

Analytical MethodMatrixLODLOQSource(s)
HPLC-UVFermentation Broth0.03 μg/mL0.10 μg/mL acs.org, researchgate.net
HPLC-UVMicrobial Fermentation0.1 μg/mL0.29 μg/mL nih.gov, researchgate.net
HPLC-UVDietary Supplements0.001 μg/mL0.002 μg/mL mdpi.com
HPLC with DADDietary Supplements-~1 µg/mL researchgate.net, mdpi.com
LC-MS/MSHuman Plasma-0.14 nmol/L for MK-4, 4.40 nmol/L for MK-7 bevital.no
LC-MS/MSSerum0.01 ng/mL- nih.gov

This table is interactive. Click on the headers to sort the data.

Recovery Studies

Recovery studies are essential for evaluating the accuracy of an analytical method. They determine the efficiency of the extraction procedure by measuring the amount of analyte retrieved from the matrix to which a known amount of the analyte has been added. nih.govacs.org The percentage recovery is calculated as the ratio of the amount detected to the amount expected, multiplied by 100. acs.org Acceptable recovery is generally considered to be within the range of 85% to 115%. acs.org

For MK-7, recovery can be influenced by the extraction solvents and the complexity of the sample matrix. In a study on fermented soybean nutraceuticals, extraction with a mixture of propan-2-ol and n-hexane yielded a recovery of 89.32%. For dietary supplements in oil capsules, a validated method demonstrated an average recovery of 90%. mdpi.comresearchgate.net In more complex matrices like bread, recovery rates of 85% and 62% were achieved for different commercial MK-7 preparations. uio.no Research on various fermented dairy products showed recovery values ranging from 94.23% to 110.80%. nih.gov

The table below presents data on recovery studies for this compound from different sources.

MatrixAnalytical MethodRecovery Rate (%)Source(s)
Fermentation BrothHPLC-UV96.0% - 108.9% acs.org, researchgate.net
Microbial FermentationHPLC> 94% nih.gov, researchgate.net
Oil Dietary SupplementsHPLC-DAD85% - 94.6% nih.gov
Oil CapsulesHPLC~90% researchgate.net, mdpi.com
Enriched BreadHPLC-Fluorescence62% - 85% uio.no
Human PlasmaLC-MS/MS> 92% bevital.no
Dairy ProductsRPLC94.23% - 110.80% nih.gov
Soy NutraceuticalHPLC-UV89.32%

This table is interactive. Click on the headers to sort the data.

Matrix Effects

The matrix effect is the influence of a sample's components, other than the analyte itself, on the measurement of the analyte. These effects can cause suppression or enhancement of the analytical signal, leading to inaccurate quantification. It is a significant consideration in methods like LC-MS/MS and when analyzing complex matrices such as food products, dietary supplements, and biological fluids. nih.govbevital.no

The matrix effect (ME) can be quantitatively assessed. nih.gov One method calculates it as: ME = 100% − {[peak area of MK-7 in the presence of matrix / mean peak area of MK-7 in the absence of matrix] × 100%}. nih.gov A study on dietary supplements found a small matrix effect of less than 5%, which did not statistically depend on the detector used (DAD or QTOF). nih.gov

In the analysis of MK-7 in human plasma, matrix effects were evaluated by spiking samples and diluting them with a low-concentration sample. bevital.no For some methods, using a surrogate matrix, such as 4% bovine serum albumin (BSA), for creating standard curves can help to compensate for the matrix effect and allow for accurate endogenous baseline subtraction in plasma samples. cambridge.org The extraction procedure itself is critical for minimizing matrix effects; techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are employed to clean up samples before analysis. nih.gov For example, in the analysis of MK-7 in microbial fermentation, enzymatic hydrolysis with lipase and ethanol-water treatment was used to remove interfering lipids and denatured proteins prior to quantification. nih.gov

In Vitro and Ex Vivo Research Models for Menaquinone 7 Studies

Cell Culture Models

Cell culture models are indispensable tools for dissecting the molecular mechanisms underlying the biological effects of Menaquinone-7 (B21479) (MK-7). These in vitro systems allow for controlled investigations into cellular responses, gene expression, and protein activity following treatment with MK-7.

Osteoblastic Cell Lines (e.g., MC3T3-E1, SAOS-2)

Osteoblastic cell lines are crucial for studying the impact of MK-7 on bone formation. The MC3T3-E1 cell line, derived from mouse calvaria, and the human osteosarcoma-derived SAOS-2 cell line are two of the most frequently used models.

Research utilizing MC3T3-E1 cells has demonstrated that MK-7 plays a significant role in osteoblast differentiation and function. Studies have shown that MK-7 stimulates the gene expression of key osteoblastic markers, including osteocalcin (B1147995), osteoprotegerin (OPG), and the receptor activator of nuclear factor kappa-B ligand (RANKL). oatext.com After a 24-hour administration of MK-7, there was an upregulation of genes such as tenascin C and bone morphogenetic protein 2 (BMP2). nih.gov Conversely, genes like biglycan (B1168362) and butyrophilin were downregulated. nih.gov The increased expression of BMP2 led to higher levels of phosphorylated Smad1, indicating an indirect effect of MK-7 on signal transduction through BMP2 production. nih.gov While MK-7 did not affect the proliferation of these cells over a 4-day period, it did suppress proliferation after 10 days of culture. oatext.com Furthermore, investigations have revealed that a hydrophobin-modified form of this compound can significantly enhance osteoblast differentiation in MC3T3-E1 cells. nih.govresearchgate.net

In the human osteoblastic SAOS-2 cell line, treatment with MK-7 has been shown to increase alkaline phosphatase activity, osteocalcin content, and DNA content. alliedacademies.org This stimulatory effect on osteoblastic activity was inhibited by the presence of epoxomicin, a proteasome inhibitor. alliedacademies.org These findings suggest a direct anabolic effect of MK-7 on osteoblastic cells. alliedacademies.org

Cell LineKey FindingsReference
MC3T3-E1 Stimulates gene expression of osteocalcin, OPG, and RANKL. oatext.com Upregulates tenascin C and BMP2 gene expression. nih.gov Downregulates biglycan and butyrophilin gene expression. nih.gov Suppresses cell proliferation after 10 days. oatext.com Hydrophobin-modified MK-7 enhances osteoblast differentiation. nih.govresearchgate.net oatext.comnih.govnih.govresearchgate.net
SAOS-2 Increases alkaline phosphatase activity, osteocalcin content, and DNA content. alliedacademies.org Stimulatory effects are inhibited by epoxomicin. alliedacademies.org alliedacademies.org

Neuroblastoma Cell Lines (e.g., SK-N-BE)

The human neuroblastoma cell line SK-N-BE serves as a valuable model for investigating the neuroprotective potential of MK-7. Research has focused on its effects on genes associated with neurodegeneration and neuroinflammation.

Studies on SK-N-BE cells have shown that treatment with a reduced form of this compound (MK7R) is associated with the downregulation of genes linked to neurodegeneration, such as PSEN1 and BACE1, and neuroinflammation, including IL-1β and IL-6. foodbeverageasia.comnih.govnutritionaloutlook.com Simultaneously, MK7R treatment upregulated genes with protective roles against amyloidogenesis, namely ADAM10 and ADAM17. foodbeverageasia.comnih.gov Further investigation into the epigenetic mechanisms revealed a correlation between the hypermethylation of the regulatory regions of PSEN1, IL-1β, and IL-6 and their downregulation, suggesting that MK-7 may exert its neuroprotective effects through epigenetic modifications. foodbeverageasia.comnih.govnutritionaloutlook.com These findings point to a potential role for MK-7 in mitigating molecular pathways involved in neurodegenerative diseases. nih.gov

Cell LineKey FindingsReference
SK-N-BE Downregulates neurodegeneration-associated genes (PSEN1, BACE1). foodbeverageasia.comnih.govnutritionaloutlook.com Downregulates neuroinflammation-associated genes (IL-1β, IL-6). foodbeverageasia.comnih.govnutritionaloutlook.com Upregulates genes protective against amyloidogenesis (ADAM10, ADAM17). foodbeverageasia.comnih.gov Effects are correlated with hypermethylation of specific gene regulatory regions. foodbeverageasia.comnih.govnutritionaloutlook.com foodbeverageasia.comnih.govnutritionaloutlook.com

Human Monocyte-Derived Macrophages (hMDMs)

Human monocyte-derived macrophages (hMDMs) are utilized to study the anti-inflammatory properties of MK-7. Chronic inflammation is a known factor in various diseases, and understanding how MK-7 modulates inflammatory responses is a key area of research.

In vitro studies using hMDMs have demonstrated that MK-7 can inhibit the gene expression and production of pro-inflammatory markers. menaq7.com Pretreatment of hMDMs with MK-7 for 30 hours was found to effectively and dose-dependently inhibit the production of tumor necrosis factor-alpha (TNF-α), interleukin-1 alpha (IL-1α), and interleukin-1 beta (IL-1β). biomedres.usnih.govresearchgate.net Specifically, a 10 μM concentration of MK-7 led to a significant inhibition of TNF-α production following activation with lipopolysaccharide (LPS) and macrophage-activating lipopeptide (MALP). nih.gov These results indicate that MK-7 can modulate the inflammatory functions of macrophages. menaq7.comnih.gov

Cell LineKey FindingsReference
hMDMs Dose-dependently inhibits gene expression and production of pro-inflammatory markers TNF-α, IL-1α, and IL-1β. menaq7.combiomedres.usnih.gov menaq7.combiomedres.usnih.gov

APP-CHO Cells for Amyloid Production Studies

To investigate the role of MK-7 in the context of Alzheimer's disease pathology, researchers employ Chinese Hamster Ovary (CHO) cells that are genetically engineered to overexpress the amyloid precursor protein (APP), known as APP-CHO cells. These cells serve as a model for studying the production of beta-amyloid (Aβ), a key component of the amyloid plaques found in the brains of Alzheimer's patients. mdpi.comnih.gov

Studies using APP-CHO cells have shown that MK-7 can significantly decrease the production of Aβ in a dose-dependent manner. ajol.infoajol.info This reduction in Aβ was associated with a decreased expression of β-secretase (BACE1) and a lower production of the sAPPβ fragment, which are involved in the amyloidogenic processing of APP. ajol.infoajol.info In contrast, MK-7 did not significantly affect the expression of ADAM10, an α-secretase involved in the non-amyloidogenic pathway, or the production of the sAPPα fragment. ajol.infoajol.info These findings suggest that MK-7 exerts anti-amyloidogenic effects by specifically targeting the β-secretase pathway. ajol.info

Cell LineKey FindingsReference
APP-CHO Significantly decreases the production of beta-amyloid (Aβ). ajol.infoajol.info Decreases the expression of β-secretase (BACE1) and the production of sAPPβ. ajol.infoajol.info Does not significantly affect the expression of ADAM10 or the production of sAPPα. ajol.infoajol.info ajol.infoajol.info

Ex Vivo Tissue Culture Models

Ex vivo tissue culture models provide a bridge between in vitro cell culture and in vivo animal studies, allowing for the investigation of MK-7's effects on intact tissue structures in a controlled laboratory setting.

Femoral-Metaphyseal Tissue Cultures

The use of femoral-metaphyseal tissue cultures from rats has been instrumental in demonstrating the direct anabolic effects of MK-7 on bone tissue. oatext.com These ex vivo models maintain the complex microenvironment of the bone, including various cell types and the extracellular matrix.

Research has shown that culturing femoral tissues from both young and aged rats with MK-7 stimulates bone calcification. oatext.comscicompdf.se Treatment with MK-7 led to a significant increase in key biochemical markers of bone formation, including alkaline phosphatase activity, DNA content, and calcium content in both the femoral-diaphyseal and -metaphyseal tissues. alliedacademies.orgnih.gov This anabolic effect of MK-7 was found to be dependent on newly synthesized proteins, as it was abolished in the presence of cycloheximide, a protein synthesis inhibitor. nih.gov Furthermore, MK-7 was shown to inhibit bone resorption induced by factors like parathyroid hormone (PTH) and prostaglandin (B15479496) E2 (PGE2) in these tissue cultures. scicompdf.senih.gov

Tissue ModelKey FindingsReference
Femoral-Metaphyseal Tissue Cultures Stimulates bone calcification in tissues from both young and aged rats. oatext.comscicompdf.se Increases alkaline phosphatase activity, DNA content, and calcium content. alliedacademies.orgnih.gov Anabolic effect is dependent on new protein synthesis. nih.gov Inhibits PTH- and PGE2-induced bone resorption. scicompdf.senih.gov oatext.comalliedacademies.orgscicompdf.senih.govnih.gov

Animal Models in Mechanistic Research of Menaquinone 7

Rodent Models for Bone Metabolism Studies

The impact of menaquinone-7 (B21479) on bone metabolism has been extensively studied using various rodent models. These models are crucial for understanding the cellular and molecular pathways through which MK-7 exerts its effects on bone health.

Ovariectomy-Induced Bone Loss Models (rats)

The ovariectomized (OVX) rat is a widely accepted and utilized animal model for postmenopausal osteoporosis. oatext.comscicompdf.se This model mimics the estrogen deficiency that occurs after menopause in women, leading to accelerated bone loss. Research using OVX rats has provided significant evidence for the protective effects of MK-7 against bone deterioration.

Studies have demonstrated that dietary supplementation with MK-7 can prevent the decrease in femoral dry weight, calcium content, and bone mineral density that is typically observed in OVX rats. oatext.comnih.gov For instance, one study found that prolonged intake of dietary MK-7 prevented OVX-induced bone loss. oatext.com Another investigation showed that while a high dose of MK-7 had a minor inhibitory effect on bone loss, the preventive effects were enhanced when administered as part of fermented soybeans (cheonggukjang). nih.gov

Mechanistically, MK-7 is thought to stimulate osteoblastic bone formation and inhibit osteoclastic bone resorption. oatext.com It has been shown to increase bone mass by promoting the activity of osteoblasts, the cells responsible for forming new bone, and suppressing the activity of osteoclasts, which break down bone tissue. mdpi.com In vitro studies using femoral tissues from rats have shown that MK-7 has a direct anabolic effect on bone calcification. oatext.comscicompdf.se Furthermore, research has indicated that MK-7 administration can improve the microstructural and mechanical properties of bone in OVX rats. researchgate.net Micro-computed tomography analysis revealed that MK-7 treated groups had a greater bone volume per tissue volume (BV/TV) and a higher trabecular number compared to untreated OVX rats. researchgate.net

It is also noteworthy that some of the beneficial effects of MK-7 on bone in these models may be partially attributed to its conversion to menaquinone-4 (MK-4) within the body. nih.gov

Table 1: Effects of this compound in Ovariectomy-Induced Bone Loss Rat Models

Study Focus Animal Model Key Findings Citations
Prevention of Bone Loss Ovariectomized (OVX) rats Dietary MK-7 prevented decreases in femoral dry weight, calcium content, and bone mineral density. oatext.comnih.gov
Bone Microarchitecture Ovariectomized (OVX) rats MK-7 increased trabecular number, bone volume per tissue volume (BV/TV), and improved trabecular architecture. nih.govresearchgate.net
Bone Strength Ovariectomized (OVX) rats Long-term MK-7 intake significantly improved bone strength. mdpi.com
Mechanism of Action Ovariectomized (OVX) rats and in vitro cultures MK-7 stimulates osteoblastic bone formation and inhibits osteoclastic bone resorption; shows a direct anabolic effect on bone calcification. oatext.comscicompdf.semdpi.com

Models for Neurological Research

The application of animal models in neurological research has begun to shed light on the potential neuroprotective roles of this compound. These models are critical for investigating the compound's influence on complex neurological conditions.

Neuropathic Pain Models (mice)

Neuropathic pain, a chronic pain state resulting from nerve damage, is often studied in animal models that involve surgical manipulation of peripheral nerves. springernature.comresearchgate.net Commonly used models in mice include chronic constriction injury, partial sciatic nerve ligation, and spinal nerve ligation. springernature.comresearchgate.net These models produce behavioral signs of pain hypersensitivity, such as allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain response). researchgate.net

While direct studies of MK-7 in these specific mouse models of neuropathic pain are emerging, related research provides a strong rationale for its investigation. For instance, studies have highlighted the involvement of inflammatory processes in neuropathic pain. nih.gov Proinflammatory cytokines like TNF-α and IL-1β are known to play a role in the development of neuropathic pain through neuroinflammatory mechanisms. nih.gov In vitro studies using human monocyte-derived macrophages have shown that MK-7 can downregulate the gene expression and protein production of TNF-α and IL-1β in a dose-dependent manner. biomedres.usresearchgate.net This anti-inflammatory action suggests a potential mechanism through which MK-7 could alleviate neuropathic pain.

Furthermore, the vitamin K-dependent protein Gas6 and its signaling pathway have been identified as potential therapeutic targets in neuropathologies, including neuropathic pain. biomedres.us Research in mice has shown that Gas6/TAM signaling is involved in myelination and neuroglial cell repair. biomedres.us Given that MK-7 is a crucial cofactor for the activation of vitamin K-dependent proteins, it is plausible that it could influence these pathways and thereby impact neuropathic pain.

Table 2: this compound and Potential Mechanisms in Neuropathic Pain Models

Model Type Animal Model Potential Mechanism of MK-7 Related Findings Citations
Peripheral Nerve Injury Mice (e.g., partial sciatic nerve ligation) Downregulation of proinflammatory cytokines (TNF-α, IL-1β) MK-7 inhibits TNF-α and IL-1β expression in human macrophages. nih.govbiomedres.usresearchgate.net
Peripheral Nerve Injury Mice Modulation of Gas6/TAM signaling pathway Gas6/TAM signaling is involved in myelination and neuroglial repair. biomedres.us

Models for Microbiota and Vitamin K Interactions

The intricate relationship between the gut microbiota and vitamin K status is a growing area of research. Germ-free animal models are invaluable for dissecting these interactions by allowing for the study of physiological processes in the complete absence of microorganisms.

Germ-Free Rodent Models

Germ-free (GF) rodent models, which are bred and housed in sterile environments to exclude all microorganisms, are essential for understanding the contributions of the gut microbiota to host physiology. criver.comfrontiersin.org These models have been instrumental in demonstrating that while gut bacteria can synthesize menaquinones, this production may not be sufficient to counteract a dietary deficiency of vitamin K. mdpi.com

Studies using GF mice have been pivotal in exploring the role of the gut microbiota in vitamin K metabolism. For example, research has shown that the cecal microbial community composition is significantly different in vitamin K deficient female mice compared to those on a sufficient diet. nih.gov This suggests a bidirectional relationship where dietary vitamin K influences the microbiota, and the microbiota, in turn, contributes to the host's vitamin K pool.

Furthermore, transplanting the gut microbiota from MK-7-treated donors to diet-induced obese mice has been shown to improve glycemic control and insulin (B600854) sensitivity in the recipient mice. nih.gov This indicates that the beneficial metabolic effects of MK-7 may be, at least in part, mediated by its influence on the gut microbiome. In another study, MK-7 administration in a mouse model of intestinal tumorigenesis was found to suppress gut-risk microbes and promote beneficial microbial metabolites. oncotarget.com

Research has also demonstrated that gut dysbiosis induced by antibiotics in mice can lead to cognitive decline, and that supplementation with MK-7 can restore the levels of beneficial bacteria like Lactobacillus and Bifidobacterium and improve cognitive function. researchgate.net This highlights the potential of MK-7 to mitigate the negative consequences of an imbalanced gut microbiome on brain health.

Table 3: this compound and Microbiota Interactions in Germ-Free and Dysbiosis Rodent Models

Study Focus Animal Model Key Findings Citations
Vitamin K Metabolism Germ-free mice Gut microbiota composition is altered by dietary vitamin K status. mdpi.comnih.gov
Metabolic Health Diet-induced obese mice with fecal microbiota transplant Microbiota from MK-7-treated donors improved glycemic control and insulin sensitivity. nih.gov
Gut Health and Cancer Mouse model of intestinal tumorigenesis MK-7 suppressed gut-risk microbes and promoted beneficial metabolites. oncotarget.com
Gut-Brain Axis Antibiotic-induced dysbiosis in mice MK-7 restored beneficial bacteria and improved cognitive decline associated with dysbiosis. researchgate.net

Future Directions in Menaquinone 7 Academic Research

Further Elucidation of Molecular and Cellular Mechanisms

Future research will focus on unraveling the intricate molecular and cellular pathways influenced by Menaquinone-7 (B21479). While it is known that MK-7 acts as a cofactor for the γ-carboxylation of vitamin K-dependent proteins (VKDPs) like osteocalcin (B1147995) and matrix Gla protein, the full spectrum of its cellular interactions remains to be clarified. nih.gov Studies are expected to investigate non-canonical, or GGCX-independent, functions of MK-7, including its role in regulating gene expression, cellular signaling, and mitochondrial function. frontiersin.orgtandfonline.comnih.gov Understanding these mechanisms is crucial for elucidating its beneficial effects in conditions such as osteoporosis, cardiovascular disease, and neurodegenerative disorders. nih.govfrontiersin.org

Key areas of future investigation will likely include:

Signal Transduction Pathways: Detailed analysis of how MK-7 modulates signaling cascades such as PI3K/AKT, MAP Kinase, and NF-κB. nih.gov

Receptor Interactions: Identifying and characterizing specific cellular receptors for MK-7 beyond its role as an enzyme cofactor.

Cellular Differentiation and Proliferation: Investigating the influence of MK-7 on the lifecycle of various cell types, including osteoblasts, neurons, and immune cells. frontiersin.org

Scalability and Commercial Viability of Biotechnological Production Methods

The primary source of commercial this compound is through fermentation, predominantly using Bacillus subtilis. doc.govtandfonline.com However, challenges such as low yields and complex downstream processing contribute to high production costs. researchgate.netmdpi.com Future research will be critical in addressing these limitations to improve the scalability and commercial viability of MK-7 production.

A significant area of focus is the optimization of fermentation processes. This includes the development of advanced bioreactor technologies, such as biofilm reactors, which have shown promise in enhancing MK-7 secretion. researchgate.netnih.gov Research into scaling up these biofilm reactors from laboratory to pilot and industrial scales is a key unresolved question. researchgate.netmdpi.comresearchgate.net Additionally, optimizing fermentation media and conditions, including the use of alternative and more cost-effective carbon sources, will be crucial. mdpi.comresearchgate.net

Strategies to improve production efficiency include:

Fed-batch and Continuous Fermentation: Studies have shown that strategies like fed-batch glucose addition can significantly increase MK-7 concentrations. researchgate.netresearchgate.net Further exploration of continuous fermentation processes holds promise for improving productivity. researchgate.net

Process Parameter Optimization: Research on the impact of parameters like the volumetric oxygen mass transfer coefficient (kLa) during scale-up is essential for maintaining high yields. researchgate.netresearchgate.net

Downstream Processing: Developing more efficient and cost-effective methods for extracting and purifying MK-7 from the fermentation broth is a critical need. tandfonline.com

Development and Application of Advanced Gene-Editing Tools

The application of advanced gene-editing technologies, particularly CRISPR-Cas9, is set to revolutionize the biotechnological production of this compound. frontiersin.orgresearchgate.netnih.gov These tools offer a precise and efficient way to modify the genome of producing strains like Bacillus subtilis to enhance MK-7 synthesis. frontiersin.orgnih.gov

Future research will likely concentrate on:

Metabolic Engineering: Using CRISPR-Cas9 to overexpress key genes in the MK-7 synthesis pathway and to knock out competing metabolic pathways, thereby channeling more precursors towards MK-7 production. frontiersin.orgnih.gov

CRISPRi and CRISPRa Systems: Exploring the use of CRISPR interference (CRISPRi) and CRISPR activation (CRISPRa) to finely regulate gene expression within the MK-7 anabolic pathway without making permanent changes to the DNA sequence. frontiersin.orgresearchgate.netnih.gov This allows for more dynamic control over the metabolic network.

Chassis Cell Development: Optimizing Bacillus subtilis as a "chassis" cell for MK-7 production through comprehensive genomic modifications to improve its robustness and efficiency as a microbial factory. frontiersin.orgnih.gov

Gene Editing ToolApplication in MK-7 ProductionPotential Outcome
CRISPR-Cas9Overexpression of synthesis-related genes; Knockout of competing pathway genes. frontiersin.orgnih.govIncreased yield and efficiency of MK-7 production.
CRISPRi (interference)Downregulation of genes that impede MK-7 synthesis. frontiersin.orgresearchgate.netFine-tuned metabolic control, redirecting flux towards MK-7.
CRISPRa (activation)Upregulation of key enzymes in the MK-7 anabolic pathway. frontiersin.orgresearchgate.netEnhanced biosynthetic capacity for MK-7.

Investigation of this compound Isomeric Profile in Fermented Foods

This compound exists in different geometric isomers, with the all-trans form being the only biologically active one. mdpi.commdpi.comresearchgate.net The isomeric composition of MK-7 is a critical factor for the efficacy of fermented foods and dietary supplements. mdpi.commdpi.com However, the profile of MK-7 isomers in many fermented food products remains unclear. mdpi.com

Future academic research needs to focus on:

Analytical Methodologies: Developing and validating robust analytical methods to accurately quantify the different isomers of MK-7 in complex food matrices.

Impact of Fermentation Conditions: Investigating how different fermentation parameters (e.g., microbial strain, substrate, temperature, light exposure) influence the final isomeric profile of MK-7. mdpi.comresearchgate.netdntb.gov.uawaikato.ac.nz Studies have already shown that MK-7 is highly sensitive to light. mdpi.comresearchgate.netdntb.gov.ua

Isomer Stability: Assessing the stability of the all-trans isomer during the processing and storage of fermented foods and supplements. mdpi.comresearchgate.netdntb.gov.ua

Exploring Synergistic Molecular Interactions with Other Compounds

The biological activity of this compound may be enhanced when it interacts with other compounds. Understanding these synergistic relationships is a promising area for future research. A well-known example is the interplay between vitamin K and vitamin D, which are both crucial for bone health. researchgate.net

Future investigations will likely explore:

Vitamin D and K Synergy: Further elucidating the molecular mechanisms behind the synergistic effects of vitamins K and D on bone mineralization and cardiovascular health. researchgate.net

Interactions with Other Nutrients: Investigating potential synergistic effects with other vitamins, minerals, and bioactive compounds, such as soy isoflavones found in natto, a rich source of MK-7. oregonstate.edu

Drug Interactions: While some information exists, more detailed studies are needed to understand the interactions between MK-7 and various pharmaceuticals, particularly anticoagulants. fda.gov

Q & A

Q. What experimental models are most effective for studying MK-7’s role in bone health?

Methodological Answer: Primary osteoblast cultures (e.g., MC3T3-E1 cells) are widely used to assess MK-7’s impact on bone formation. Studies show MK-7 (0.01–10 μM) promotes osteoblast differentiation by upregulating Tenascin-C and phosphorylated Smad1, while suppressing osteoclastogenesis in bone marrow cultures . In vivo, rodent models (e.g., ovariectomized rats) fed MK-7 (18.1 mg/100 g diet) over 24 days demonstrate preserved bone mineral density, validated via micro-CT and histomorphometry .

Q. How can MK-7 production yield be optimized in Bacillus subtilis fermentation?

Methodological Answer: Fed-batch glycerol supplementation (2% w/v at 48 h) under aerobic conditions (40°C, pH 6.5–7.0) increases MK-7 yield by 40% compared to batch cultures. Statistical optimization (e.g., fractional factorial design and response surface methodology) identifies critical parameters like agitation speed and dissolved oxygen levels .

Q. What analytical methods are validated for quantifying MK-7 in complex matrices?

Methodological Answer: Reverse-phase HPLC-UV with C18 columns (e.g., 150 × 4.6 mm, 5 μm) and isocratic elution (methanol:acetonitrile:water, 50:40:10 v/v) achieves MK-7 quantification in fermentation broths and nutraceuticals. Validation includes linearity (R² > 0.99), recovery rates (95–105%), and LOD/LOQ (0.1–0.5 μg/mL) .

Advanced Research Questions

Q. How do hydrophobin-modified MK-7 formulations enhance osteoblast differentiation?

Methodological Answer: Hydrophobin fusion (e.g., HGFI-modified MK-7 at 1–10 mg/L) increases surface hydrophilicity (confirmed via FTIR/XPS) and mitochondrial activity in MC3T3-E1 cells. High-content screening (e.g., MitoTracker Green fluorescence intensity) shows a 2.5-fold increase in mitochondrial activity versus native MK-7, correlating with upregulated Runx2 and ALP expression .

Q. What molecular mechanisms underlie MK-7’s contradictory effects on cardiovascular calcification?

Methodological Answer: MK-7 (10 μM) inhibits vascular smooth muscle cell calcification by activating matrix Gla protein (MGP), but paradoxically promotes endothelial dysfunction at higher doses. Dual-luciferase assays and siRNA knockdown reveal dose-dependent modulation of BMP-2/Smad1 and NF-κB pathways, necessitating careful dose-response studies in ApoE⁻/⁻ murine models .

Q. How can metabolic engineering improve MK-7 biosynthesis in non-native hosts?

Methodological Answer: Heterologous expression of menA (premyltransferase) and menD (succinyl-CoA synthase) in E. coli increases MK-7 titers by 60%. CRISPR-Cas9-mediated knockout of competing pathways (e.g., ubiquinone synthesis) and dynamic regulation of glycerol uptake genes (e.g., glpK) further enhance flux toward menaquinone precursors .

Q. What experimental designs reconcile conflicting data on MK-7’s role in energy metabolism?

Methodological Answer: Contradictions arise from tissue-specific MK-7 effects. In muscle cells, MK-7 (50–150 μM) enhances mitochondrial respiration (measured via Seahorse XF Analyzer) by improving electron transport chain efficiency. However, in adipocytes, MK-7 suppresses PPARγ-mediated lipid storage. Co-culture systems and tracer studies (¹³C-glucose) clarify context-dependent outcomes .

Data Analysis & Reproducibility

Q. How should researchers address batch-to-batch variability in MK-7 fermentation studies?

Methodological Answer: Implement quality-by-design (QbD) frameworks with multivariate analysis (e.g., PCA or PLS). Monitor critical process parameters (CPPs: pH, dissolved O₂, glycerol consumption) and critical quality attributes (CQAs: MK-7 purity >98%, endotoxin levels <0.1 EU/mg). Use nested ANOVA to partition variability sources (e.g., bioreactor scale vs. inoculum age) .

Q. What statistical tools resolve dose-response inconsistencies in MK-7 studies?

Methodological Answer: Non-linear mixed-effects modeling (NONMEM) accounts for inter-individual variability in pharmacokinetic studies. For in vitro assays, Bayesian hierarchical models improve precision in EC₅₀ estimation when MK-7 solubility limits dose ranges (e.g., 0.1–100 μM in DMSO) .

Q. How can researchers standardize MK-7 bioactivity assays across labs?

Methodological Answer: Adopt harmonized protocols, such as the ISO 20676:2018 guidelines for vitamin K assays. Include internal controls (e.g., warfarin-treated cells for γ-carboxylation assays) and inter-lab ring trials to validate ELISA/Western blot reproducibility for Gla proteins (e.g., osteocalcin, MGP) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Menaquinone-7
Reactant of Route 2
Menaquinone-7

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.